molecular formula C17H17NO5 B12095753 N-trans-caffeoyloctopamine

N-trans-caffeoyloctopamine

Cat. No.: B12095753
M. Wt: 315.32 g/mol
InChI Key: WFSBMHVPEBWUPR-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enimidic acid is a member of catechols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C17H17NO5/c19-13-5-3-12(4-6-13)16(22)10-18-17(23)8-2-11-1-7-14(20)15(21)9-11/h1-9,16,19-22H,10H2,(H,18,23)/b8-2+

InChI Key

WFSBMHVPEBWUPR-KRXBUXKQSA-N

Isomeric SMILES

C1=CC(=CC=C1C(CNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of N-trans-caffeoyloctopamine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyloctopamine is a member of the hydroxycinnamic acid amide (HCAA) family of plant secondary metabolites. These compounds are increasingly recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for drug development. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for elucidating its physiological roles in plants, which include defense against pathogens and pests. This technical guide provides an in-depth overview of the biosynthetic pathway, including the key enzymes, precursors, and regulatory aspects. It also presents available quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that converges two distinct metabolic pathways: the phenylpropanoid pathway, which provides the caffeoyl moiety, and the tyrosine-derived pathway, which yields the octopamine (B1677172) moiety.

Biosynthesis of the Caffeoyl Moiety via the Phenylpropanoid Pathway

The synthesis of the caffeoyl group begins with the amino acid L-phenylalanine and proceeds through the core phenylpropanoid pathway.

  • Step 1: Deamination of L-phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

  • Step 2: Hydroxylation of Cinnamic Acid. The resulting trans-cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

  • Step 3: Further Hydroxylation to Caffeic Acid. Subsequently, p-Coumarate 3-Hydroxylase (C3H) , another cytochrome P450 enzyme, hydroxylates p-coumaric acid at the C3 position to produce caffeic acid.

  • Step 4: Activation to Caffeoyl-CoA. Finally, for the caffeic acid to be reactive in the subsequent condensation step, it must be activated to its corresponding thioester. This is accomplished by 4-Coumarate:CoA Ligase (4CL) , which catalyzes the ATP-dependent ligation of a coenzyme A (CoA) molecule to the carboxyl group of caffeic acid, forming caffeoyl-CoA.

Biosynthesis of the Octopamine Moiety

The octopamine portion of the molecule is derived from the amino acid L-tyrosine through a two-step enzymatic conversion.

  • Step 1: Decarboxylation of L-tyrosine. The first committed step is the decarboxylation of L-tyrosine to tyramine (B21549). This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TYDC) .

  • Step 2: Hydroxylation of Tyramine. The final step in octopamine synthesis is the β-hydroxylation of tyramine. This is carried out by the enzyme Tyramine β-Hydroxylase (TβH) , which converts tyramine into octopamine.

Condensation to form this compound

The final step in the biosynthesis of this compound is the condensation of caffeoyl-CoA and octopamine. This reaction is catalyzed by a key enzyme from the BAHD acyltransferase family.

  • Final Condensation Step. Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) , also known as tyramine N-hydroxycinnamoyltransferase, catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to the amino group of octopamine, forming an amide bond and releasing coenzyme A. While the enzyme is named for its activity with tyramine, studies have shown that THT from certain plant species, such as Capsicum annuum, exhibits broad substrate specificity and can efficiently utilize octopamine as an acyl acceptor.

Quantitative Data

Quantitative data on the enzymatic reactions in the this compound biosynthetic pathway is essential for understanding its efficiency and for metabolic engineering efforts. While specific kinetic data for the THT-catalyzed reaction with octopamine is not extensively reported, data for the closely related substrate tyramine provides valuable insights.

EnzymeSubstrate(s)Plant SourceApparent Km (µM)Vmax / kcatReference
THT Feruloyl-CoASolanum tuberosum3633 mkat (kg protein)-1
Tyramine (with Feruloyl-CoA)Solanum tuberosum22-
4-Coumaroyl-CoASolanum tuberosum140-
Tyramine (with 4-Coumaroyl-CoA)Solanum tuberosum230-
THT Feruloyl-CoANicotiana tabacum-Best substrate
TyramineNicotiana tabacum-Best substrate
RgTyDC2 TyrosineRehmannia glutinosa180.3 ± 11.21.83 ± 0.04 (kcat, s-1)
DOPARehmannia glutinosa392.2 ± 32.11.25 ± 0.03 (kcat, s-1)

Note: The kinetic parameters for THT are often determined with various hydroxycinnamoyl-CoA donors. The affinity for the amine substrate can be influenced by the specific acyl donor present.

Experimental Protocols

THT Enzyme Activity Assay

This protocol is adapted from studies on THT activity and can be modified to specifically measure the formation of this compound.

Objective: To determine the in vitro activity of THT by measuring the rate of this compound formation.

Materials:

  • Purified or partially purified THT enzyme extract.

  • Caffeoyl-CoA (substrate).

  • Octopamine hydrochloride (substrate).

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Quenching solution (e.g., 10% (v/v) acetic acid in methanol).

  • HPLC system with a C18 column.

  • Authentic this compound standard.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of caffeoyl-CoA (e.g., 50-100 µM), and octopamine (e.g., 100-500 µM).

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the THT enzyme preparation to the mixture.

  • Incubate the reaction for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of this compound produced.

  • Create a standard curve using the authentic this compound standard to calculate the product concentration.

  • Calculate the enzyme activity in units such as pkat/mg protein (picomoles of product formed per second per milligram of protein).

Heterologous Expression and Purification of THT

This protocol provides a general workflow for producing recombinant THT enzyme for biochemical characterization.

Objective: To express and purify recombinant THT from a heterologous host system (e.g., E. coli).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector containing the THT cDNA with an affinity tag (e.g., His-tag, GST-tag).

  • LB medium and appropriate antibiotic.

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme).

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).

  • Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

  • SDS-PAGE analysis equipment.

Procedure:

  • Transformation: Transform the expression vector into the E. coli expression strain.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Equilibrate the affinity chromatography resin with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the recombinant THT with elution buffer.

  • Analysis:

    • Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

    • Perform a buffer exchange into a suitable storage buffer.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is embedded within the broader context of plant metabolism and is subject to regulation by various internal and external cues.

Biosynthesis_of_N_trans_caffeoyloctopamine cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway cluster_final_product Final Product Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H CafCoA Caffeoyl-CoA Caf->CafCoA 4CL NCO This compound CafCoA->NCO Tyr L-Tyrosine Tym Tyramine Tyr->Tym TYDC Oct Octopamine Tym->Oct TβH Oct->NCO THT

Caption: Biosynthetic pathway of this compound.

The expression of genes encoding biosynthetic enzymes such as PAL, C4H, 4CL, and THT is often coordinately regulated and can be induced by various stresses, including pathogen attack, wounding, and UV irradiation. This suggests that this compound and other HCAAs play a role in the plant's defense response.

Experimental_Workflow_THT_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Purified THT Enzyme Mix Prepare Reaction Mixture Enzyme->Mix Substrates Caffeoyl-CoA & Octopamine Substrates->Mix Buffer Reaction Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Start Initiate with Enzyme Incubate->Start Stop Quench Reaction Start->Stop Centrifuge Centrifuge Stop->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Quantify Quantify Product HPLC->Quantify

Caption: Experimental workflow for THT enzyme assay.

Conclusion

The biosynthetic pathway of this compound involves the convergence of the well-characterized phenylpropanoid pathway and the tyrosine-derived pathway for octopamine synthesis, culminating in a final condensation step catalyzed by THT. While the general framework of this pathway is established, further research is needed to fully characterize the kinetics and regulation of each enzymatic step, particularly the substrate specificity of THT for octopamine in various plant species. The protocols and data presented in this guide provide a foundation for researchers to further investigate this important class of plant natural products and explore their potential applications in medicine and agriculture.

A Technical Guide to the Natural Sources and Isolation of N-trans-caffeoyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyloctopamine is a naturally occurring phenolic amide that has garnered significant interest within the scientific community. As a member of the hydroxycinnamic acid amide family, it is recognized for its diverse biological activities, which include neuroprotective, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its close structural analogs, such as N-trans-caffeoyltyramine, are distributed across a variety of plant species. The concentration of these compounds can vary significantly depending on the plant part, geographical location, and harvesting time. Key botanical sources identified in the literature are summarized below.

Plant SpeciesFamilyPlant PartNotes
Cannabis sativa L.CannabaceaeSeeds (Hemp)A primary and well-documented source. The hull of the seed is particularly rich in this compound.
Lycium chinense Mill.SolanaceaeRoot BarkTraditionally used in Chinese medicine, the root bark is a known source of various bioactive amides.
Celtis occidentalis L.CannabaceaeTwigsContains a range of antioxidant tyramine (B21549) and octopamine (B1677172) derivatives.
Polyalthia longifolia (Sonn.) ThwaitesAnnonaceaeBark, Stems
Sparattanthelium tupiniquinorum Mart.HernandiaceaeNot specified
Peperomia duclouxii C. DC.PiperaceaeWhole PlantUsed in folk medicine for its purported anticancer properties.
Dioscorea opposita Thunb.DioscoreaceaeTuberous RhizomesCommonly known as Chinese yam.
Piper flaviflorum Ridl.PiperaceaeAerial Parts
Aristolochia yunnanensis Franch.AristolochiaceaeRoots
Capsicum annuum L.SolanaceaeStems
Annona crassiflora Mart.AnnonaceaeSeeds
Tribulus terrestris L.ZygophyllaceaeFruit

Quantitative Analysis of N-trans-caffeoyl-analogs in Natural Sources

Quantitative data for this compound is often reported alongside its close analog, N-trans-caffeoyltyramine, due to their structural similarity and co-occurrence. The following table summarizes available quantitative data from select studies.

Plant SourceCompoundExtraction MethodYield/ConcentrationReference
Cannabis sativa L. (Hemp Seed Oil)N-trans-caffeoyltyramineSoxhlet Extraction (hexane/ethyl acetate (B1210297)/2-propanol)39.98 mg/kg of oil
Cannabis sativa L. (Hemp Seed Oil)N-trans-caffeoyltyramineSupercritical Fluid Extraction (SFE) with 10% ethanol14.92 mg/kg of oil

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from natural sources typically involve a multi-step process combining various chromatographic techniques. The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of this compound and its analogs from Cannabis sativa seeds, a prominent source.

Protocol 1: General Extraction and Fractionation from Hemp Seed

This protocol outlines the initial extraction and preliminary fractionation of this compound from hemp seeds.

1. Materials and Equipment:

  • Dried hemp seeds

  • Grinder or mill

  • n-hexane

  • Methanol (B129727)

  • Ultrasound-assisted macerator (e.g., Branson Ultrasonics™)

  • Rotary evaporator

  • Ethyl acetate

  • Acetone (B3395972)

  • Separatory funnel

  • Lyophilizer (optional)

2. Extraction Procedure:

  • Grind dried hemp seeds to a fine powder.

  • Defat the powdered seeds by extraction with n-hexane.

  • Perform an ultrasound-assisted maceration of the defatted seed powder with methanol at a drug-to-solvent ratio of 1:5 (g:mL) for approximately 40 minutes.

  • Separate the methanol extract and dry it using a rotary evaporator.

  • Solubilize the dried methanol extract in water.

  • Perform a liquid-liquid partition of the aqueous solution with a mixture of ethyl acetate and acetone (2:1, v/v).

  • Collect the organic phase containing the crude amide fraction.

  • Evaporate the organic solvent to yield the crude extract for further purification.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude extract using a combination of macroporous resin and gel filtration chromatography.[1]

1. Materials and Equipment:

  • Crude extract from Protocol 1

  • Macroporous resin (e.g., Amberlite® XAD series)

  • Sephadex® LH-20 gel

  • Glass chromatography columns

  • Methanol

  • Water

  • Fraction collector

2. Macroporous Resin Chromatography:

  • Dissolve the crude extract in an appropriate solvent and load it onto a pre-equilibrated macroporous resin column.

  • Wash the column with water to remove highly polar impurities.

  • Elute the target compounds with a stepwise gradient of methanol in water.

  • Collect and pool the fractions containing the compounds of interest based on preliminary analysis (e.g., TLC).

3. Gel Filtration Chromatography (Sephadex® LH-20):

  • Pack a chromatography column with Sephadex® LH-20 gel and equilibrate with the initial mobile phase (100% water).

  • Concentrate the enriched fraction from the macroporous resin step and load it onto the Sephadex® LH-20 column.

  • Elute the column with a stepwise gradient of increasing methanol in water (e.g., 98:2, 96:4, 94:6, and 50:50 water:methanol).[2]

  • Collect fractions and monitor the elution profile using UV detection or TLC.

  • Pool the fractions containing this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol details the final purification step using preparative or semi-preparative HPLC to obtain high-purity this compound.

1. Materials and Equipment:

  • Partially purified fractions from Protocol 2

  • HPLC system with a preparative or semi-preparative column (e.g., C18)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • UV detector

2. HPLC Procedure:

  • Dissolve the partially purified sample in the initial mobile phase.

  • Inject the sample onto a C18 HPLC column.

  • Elute with a gradient of acetonitrile in water (both potentially containing a small percentage of formic acid or TFA to improve peak shape). A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the compound of interest.

  • Monitor the eluent at a suitable UV wavelength (e.g., around 320 nm for hydroxycinnamic acid derivatives).

  • Collect the peak corresponding to this compound.

  • Verify the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Signaling Pathways and Logical Relationships

This compound and its analogs have been shown to modulate several key signaling pathways, highlighting their therapeutic potential. The following diagrams, generated using Graphviz, illustrate these interactions.

General Isolation and Purification Workflow

This diagram outlines the logical sequence of steps involved in the isolation and purification of this compound from a natural source.

G A Plant Material (e.g., Hemp Seeds) B Grinding and Defatting A->B C Methanol Extraction (Ultrasound-assisted) B->C D Liquid-Liquid Partitioning C->D E Crude Extract D->E F Macroporous Resin Chromatography E->F G Sephadex LH-20 Gel Filtration F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Workflow for this compound Isolation.

HNF4α Signaling Pathway Activation

This compound has been identified as a potent agonist of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a key regulator of hepatic gene expression. This diagram illustrates the proposed signaling cascade.

G cluster_0 Cellular Response cluster_1 Physiological Outcomes A This compound B HNF4α Activation A->B Agonist Binding C Increased HNF4α Expression B->C D Modulation of Target Gene Expression C->D E Regulation of Lipid Metabolism D->E F Control of Glucose Homeostasis D->F G Xenobiotic Metabolism D->G

Caption: HNF4α Signaling Pathway Activation.

Conclusion

This compound represents a promising natural compound with a range of potential therapeutic applications. This guide has provided a detailed overview of its natural sources, methods for its isolation and purification, and insights into its molecular mechanisms of action. The presented protocols and data aim to facilitate further research and development of this and related bioactive molecules. As research progresses, a deeper understanding of the pharmacology of this compound will undoubtedly unlock new avenues for its application in medicine and human health.

References

A Technical Guide to the Biological Activities of N-trans-caffeoylamine Conjugates: Focus on N-trans-caffeoyltyramine and N-trans-caffeoyldopamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically on the biological activities of N-trans-caffeoyloctopamine is limited in currently available scientific literature. This guide will focus on the extensively studied and structurally similar analogs, N-trans-caffeoyltyramine and N-trans-caffeoyldopamine , to provide a comprehensive overview of the bioactivities within this class of compounds.

Introduction

N-trans-caffeoylamine conjugates are a class of phenolic compounds found in various plants, recognized for their diverse and potent biological activities.[1] These molecules, characterized by a caffeic acid moiety linked to a monoamine through an amide bond, have garnered significant interest from researchers in drug discovery and development. This technical guide synthesizes the current understanding of the biological activities of two prominent members of this class: N-trans-caffeoyltyramine and N-trans-caffeoyldopamine. We will delve into their anti-inflammatory, antioxidant, neuroprotective, and enzyme inhibitory properties, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Biological Activities of N-trans-caffeoyltyramine

N-trans-caffeoyltyramine has been identified in numerous plant species, including Cannabis sativa and Lycium chinense (goji berry).[1] It is a well-researched compound with a range of documented biological effects.

Neuroprotective and Cytotoxic Activities

N-trans-caffeoyltyramine has demonstrated significant neuroprotective effects against oxidative stress-induced cell death. Studies have shown its ability to protect neuronal cells from damage by reducing reactive oxygen species (ROS) production and subsequent apoptosis. In some contexts, it also exhibits cytotoxic activity against cancer cell lines.

Table 1: Quantitative Data on the Cytotoxicity of N-trans-caffeoyltyramine

Cell LineAssayEndpointResultReference
SH-SY5Y (human neuroblastoma)MTT AssayIC5059 µM (after 48h treatment)[2]
Anti-inflammatory and Gut Barrier-Enhancing Properties

N-trans-caffeoyltyramine acts as a modulator of inflammatory responses.[3] It has been shown to inhibit the production of pro-inflammatory mediators.[3][4] Furthermore, emerging evidence suggests its role in enhancing gut barrier function, which is crucial for managing inflammatory bowel conditions. In a mouse model of high-fat diet-induced obesity, N-trans-caffeoyltyramine was found to induce the expression of hepatic nuclear factor 4α (HNF4α), a key regulator of intestinal barrier function.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of N-trans-caffeoyltyramine on SH-SY5Y cells.[5]

Objective: To assess the dose-dependent effect of N-trans-caffeoyltyramine on the viability of SH-SY5Y human neural cells.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • N-trans-caffeoyltyramine

  • MTT solution (0.5 mg/mL in serum-free medium)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Absorbance reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with varying concentrations of N-trans-caffeoyltyramine (e.g., 2.5, 5, 10, 25, 50, 100, and 200 µM) for 48 hours.[5] Include untreated cells as a control.

  • MTT Incubation: After the treatment period, remove the medium and add 150 µL of MTT solution to each well.[5] Incubate for 4 hours at 37°C in a CO2 incubator.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC50 value from the dose-response curve.[5]

Signaling Pathway: Neuroprotection against Oxidative Stress

neuroprotection H2O2 H₂O₂ (Oxidative Stress) ROS Intracellular ROS H2O2->ROS induces LDH LDH Release H2O2->LDH induces TNC N-trans-caffeoyltyramine TNC->ROS Apoptosis Apoptosis TNC->Apoptosis TNC->LDH ROS->Apoptosis triggers CellViability Cell Viability Apoptosis->CellViability reduces b2_agonism NCD N-trans-caffeoyldopamine B2AR β2-Adrenoceptor NCD->B2AR binds & activates AC Adenylate Cyclase B2AR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., bronchodilation) PKA->Response phosphorylates targets workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A1 Compound Synthesis & Characterization A2 Antioxidant Assays (DPPH, ABTS) A1->A2 A3 Enzyme Inhibition Assays (AChE) A1->A3 A4 Cell Viability Assays (MTT) A1->A4 C2 Pharmacokinetic & Toxicology Studies A1->C2 B1 Cell-Based Assays (ROS, NO production) A4->B1 B2 Western Blot (Signaling Proteins) B1->B2 B3 Gene Expression Analysis (qPCR) B1->B3 C1 Animal Model of Disease (e.g., Inflammation, Neurodegeneration) B3->C1 C3 Efficacy Evaluation C1->C3

References

N-trans-caffeoyloctopamine: A Technical Guide on its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-caffeoyloctopamine, a naturally occurring phenolic amide, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanisms of this compound and its close structural analog, N-trans-caffeoyltyramine. Due to a scarcity of specific quantitative data on this compound, this document leverages findings from studies on N-trans-caffeoyltyramine to infer potential mechanisms of action and provide a basis for future research. This guide details the inhibitory effects on key inflammatory mediators, explores the modulation of intracellular signaling pathways, and provides standardized experimental protocols relevant to the investigation of these compounds. The information is presented to facilitate further research and drug development efforts targeting inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound is a phenolic compound that has been identified in various plant species. Its structure, characterized by a caffeoyl group linked to an octopamine (B1677172) moiety, suggests potential for biological activity, including antioxidant and anti-inflammatory properties. Research into the specific anti-inflammatory effects of this compound is emerging. However, a more substantial body of evidence exists for the closely related compound, N-trans-caffeoyltyramine, which shares the same caffeoyl functional group. This guide will synthesize the available information, with a primary focus on the established anti-inflammatory properties of N-trans-caffeoyltyramine as a predictive model for this compound, while clearly delineating the need for direct experimental validation.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of N-trans-caffeoyl-containing compounds are primarily attributed to their ability to suppress the production of pro-inflammatory mediators in activated immune cells, particularly macrophages.

Inhibition of Pro-inflammatory Mediators

Studies on N-trans-caffeoyltyramine have demonstrated its capacity to inhibit the production of several key inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of a cascade of inflammatory mediators.

Table 1: Inhibitory Effects of N-trans-caffeoyltyramine on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

MediatorEffectSignificance
Nitric Oxide (NO)Dose-dependent inhibitionNO is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage.[1]
Tumor Necrosis Factor-alpha (TNF-α)Dose-dependent inhibitionA pivotal pro-inflammatory cytokine involved in systemic inflammation.[1]
Interleukin-6 (IL-6)Dose-dependent inhibitionA pleiotropic cytokine with significant pro-inflammatory roles.[1]
Interleukin-10 (IL-10)Dose-dependent inhibitionWhile often considered an anti-inflammatory cytokine, its modulation in this context may be part of a complex regulatory feedback loop.[1]
Prostaglandin E2 (PGE2)Marked suppressionA key mediator of fever, pain, and swelling, produced via the cyclooxygenase-2 (COX-2) pathway.[1]
Downregulation of Inflammatory Enzymes

The production of NO and PGE2 is catalyzed by the enzymes iNOS and COX-2, respectively. The expression of these enzymes is typically low in resting cells but is rapidly induced in response to inflammatory stimuli like LPS. N-trans-caffeoyltyramine has been shown to markedly suppress the expression of both iNOS and COX-2 in LPS-stimulated macrophages, providing a direct mechanism for its inhibitory effects on NO and PGE2 production.[1]

Signaling Pathway Modulation

The expression of pro-inflammatory genes is tightly regulated by intracellular signaling pathways. Evidence suggests that N-trans-caffeoyltyramine exerts its anti-inflammatory effects by modulating key signaling cascades, particularly the c-Jun N-terminal kinase (JNK) pathway, which is a member of the mitogen-activated protein kinase (MAPK) family.

JNK Signaling Pathway

Upon LPS stimulation of macrophages, the JNK pathway is activated, leading to the phosphorylation and activation of transcription factors that drive the expression of inflammatory genes. Studies have shown that N-trans-caffeoyltyramine markedly decreases the phosphorylation of JNK in LPS-stimulated RAW 264.7 cells.[1] By inhibiting JNK activation, the compound effectively dampens the downstream inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates pJNK p-JNK (Active) JNK->pJNK Phosphorylation Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) pJNK->Transcription Promotes NTC This compound (hypothesized) NTC->JNK Inhibits (hypothesized)

JNK Signaling Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are typically pre-treated with various concentrations of the test compound for 1 hour before stimulation with 1 µg/mL of LPS.

Cell Viability Assay (MTT Assay)
  • Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_workflow MTT Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Treat with This compound A->B C Add MTT solution and incubate B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E F Calculate cell viability E->F

MTT Cell Viability Assay Workflow.
Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: The Griess assay is a colorimetric method to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat as described in 4.1.

    • After 24 hours of incubation with LPS, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations from the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: To detect and quantify the levels of total and phosphorylated signaling proteins (e.g., JNK).

  • Protocol:

    • Treat cells as described in 4.1 for appropriate time points (e.g., 30-60 minutes for MAPK activation).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against the target proteins (e.g., anti-p-JNK, anti-JNK) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

G cluster_workflow Western Blot Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G H Image Analysis G->H

Western Blot Analysis Workflow.

Conclusion and Future Directions

The available evidence for N-trans-caffeoyltyramine strongly suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. The inhibitory effects on key pro-inflammatory mediators and the modulation of the JNK signaling pathway highlight its potential for therapeutic applications.

However, it is crucial to underscore that direct experimental data for this compound is currently lacking in the public domain. Future research should focus on:

  • Quantitative analysis: Determining the IC50 values of this compound for the inhibition of NO, TNF-α, IL-6, and PGE2 production.

  • Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including a comprehensive analysis of the MAPK and NF-κB pathways.

  • In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel anti-inflammatory drug.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of N-trans-caffeoyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyloctopamine is a naturally occurring phenolic amide found in various plants. As a member of the phenylpropanoid amide class, it is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate and sensitive analytical methods are crucial for the identification, characterization, and quantification of this compound in complex matrices such as plant extracts and biological samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound, offering high selectivity and sensitivity. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.

Chemical Information

PropertyValueReference
Chemical Formula C₁₇H₁₇NO₅[1]
Exact Mass 315.1107 Da[1]
Molecular Weight 315.32 g/mol [1]
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide[1]

Mass Spectrometry Analysis

Predicted Fragmentation Pattern

While specific experimental fragmentation data for this compound is not widely published, a predicted fragmentation pattern can be inferred based on its structure and the known fragmentation of similar molecules like N-trans-caffeoyltyramine. The molecule consists of a caffeoyl moiety and an octopamine (B1677172) moiety linked by an amide bond. Collision-induced dissociation (CID) is expected to cleave this amide bond, as well as produce characteristic fragments from each moiety.

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Fragment Structure/Identity
316.1182163.0390Caffeoyl moiety
316.1182153.0546Octopamine moiety
316.1182135.0441Fragment from Caffeoyl moiety (loss of CO)
316.1182107.0491Fragment from Octopamine moiety (loss of CH₂O and NH₃)

Experimental Protocols

Sample Preparation

a) From Plant Material (e.g., seeds, leaves)

  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction:

    • To 1 g of powdered material, add 10 mL of 80% methanol (B129727) (or ethanol) in water.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into a clean vial.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.

b) From Biological Matrices (e.g., plasma, cell lysate)

  • Protein Precipitation:

    • To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

Table 2: MRM Transitions for Quantitative Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound316.1163.020100
This compound (Qualifier)316.1153.125100
Internal Standard (e.g., Deuterated analog)To be determinedTo be determinedTo be determined100

Note: Collision energies should be optimized for the specific instrument being used.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (Plant or Biological Matrix) extraction Extraction / Protein Precipitation start->extraction filtration Filtration / Centrifugation extraction->filtration drying Drying filtration->drying reconstitution Reconstitution drying->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Mass Spectrometry (Ionization) lc->ms msms Tandem MS (Fragmentation & Detection) ms->msms quant Quantification msms->quant char Characterization msms->char

Experimental workflow for LC-MS/MS analysis.

G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK NTC This compound NTC->JNK inhibits AP1 AP-1 JNK->AP1 Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammation IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB->Inflammation

Proposed anti-inflammatory signaling pathway.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or conditions.

Table 3: Example of Quantitative Data Presentation

Sample IDConcentration (ng/mL)Standard Deviation% RSD
Control 110.20.87.8
Control 211.51.19.6
Treated 150.83.56.9
Treated 255.24.17.4

Discussion

The protocols outlined in this document provide a robust framework for the sensitive and selective analysis of this compound using LC-MS/MS. The proposed fragmentation pattern and MRM transitions can serve as a starting point for method development, but should be confirmed and optimized using a pure standard of the analyte.

The anti-inflammatory signaling pathway diagram is based on the known mechanisms of the structurally similar compound, N-trans-caffeoyltyramine, which has been shown to inhibit the JNK pathway. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism. Further research is needed to fully elucidate the specific signaling pathways modulated by this compound.

Conclusion

This application note provides detailed protocols and theoretical background for the mass spectrometry analysis of this compound. The provided methodologies and diagrams are intended to be a valuable resource for researchers and professionals in natural product research and drug development, enabling accurate and reliable quantification and characterization of this promising bioactive compound.

References

Application Notes and Protocols for the Extraction of N-trans-caffeoyloctopamine from Hemp Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyloctopamine is a naturally occurring phenolic amide found in hemp (Cannabis sativa L.) seeds, recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides detailed application notes and protocols for the extraction, quantification, and biological pathway analysis of this compound from hemp seeds, intended for research, and drug development applications.

Data Presentation: Quantitative Extraction Data

The efficiency of this compound extraction is influenced by the choice of solvent and extraction method. The following tables summarize quantitative data from various studies on the extraction of phenolic compounds from hemp seeds, providing a comparative overview of different approaches.

Table 1: Comparison of Solvent Systems for Total Phenolic Content (TPC) Extraction from Defatted Hemp Seeds

Solvent SystemTPC (mg GAE/g extract)Antioxidant Activity (mg TE/g extract)Reference
Acetone-Water (1:1)53.65265.53 (TAC), 36.25 (DPPH), 119.03 (ABTS)[1][2]
Methanol (B129727)0.89 (mg GAE/g cannabis)Not specified
50% Ethanol17.05 (mg GAE/g DW)Not specified
80% MethanolNot specifiedNot specified

GAE: Gallic Acid Equivalents; TE: Trolox Equivalents; DW: Dry Weight; TAC: Total Antioxidant Capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Table 2: Yield of N-trans-caffeoyltyramine using different extraction techniques

Extraction MethodSolvent SystemYield of N-trans-caffeoyltyramine (mg/kg oil)Reference
Soxhlet extraction (SOX-HPE)Hexane/ethyl acetate/2-propanol (4/4/2)39.98
Supercritical fluid extraction (SFE)10% ethanol14.92

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of Phenolic Compounds from Defatted Hemp Seeds

This protocol is based on the optimization study by Benkirane et al. (2022) for achieving a high yield of total phenolic compounds, including this compound.[1][2]

1. Materials and Equipment:

  • Hemp seeds

  • Petroleum ether

  • Acetone (B3395972)

  • Methanol

  • Water (deionized)

  • Soxhlet apparatus

  • Laboratory grinder

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • HPLC-DAD/ESI-MS2 system

2. Procedure:

  • 2.1. Defatting of Hemp Seeds:

    • Finely grind the hemp seeds using a laboratory grinder.

    • Defat the ground seeds using petroleum ether in a Soxhlet apparatus at 45°C for 5 hours.[1]

    • Store the resulting defatted hemp seed cake at -20°C until further use.[1]

  • 2.2. Extraction of Phenolic Compounds:

    • Prepare the optimal solvent mixture: a binary mixture of acetone and water in equal proportions (1:1 v/v).[1][2]

    • Mix 0.6 g of the defatted hemp seed powder with 6 mL of the solvent mixture in a centrifuge tube.[1]

    • Vortex the mixture for 5 minutes.[1]

    • Sonicate the mixture for 45 minutes in an ultrasound bath in a darkened cold room.[1]

    • Centrifuge the mixture at 4800 rpm for 10 minutes.[1]

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants from all three extractions.

    • Evaporate the solvent using a rotary evaporator to obtain the crude extract.

3. Quantification of this compound:

  • 3.1. Sample Preparation:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

  • 3.2. HPLC-DAD/ESI-MS2 Analysis:

    • Utilize a High-Performance Liquid Chromatography system coupled with a Diode-Array Detector and Electrospray Ionization Tandem Mass Spectrometry (HPLC-DAD/ESI-MS2) for the identification and quantification of this compound.[1][2]

    • The presence of this compound can be confirmed by its specific retention time and mass-to-charge ratio (m/z).

Protocol 2: Ultrasound-Assisted Maceration for Isolation of this compound

This protocol is adapted from a study that isolated several bioactive compounds from hemp seeds.

1. Materials and Equipment:

  • Hemp seeds (cv. Futura 75)

  • Methanol

  • Ethyl acetate

  • Acetone

  • Ultrasound-assisted macerator (e.g., Branson Ultrasonics™)

  • Rotary evaporator

  • Liquid-liquid extraction apparatus

  • C18 reversed-phase column chromatography system

2. Procedure:

  • 2.1. Extraction:

    • Perform ultrasound-assisted maceration of hemp seeds with methanol as the extracting solvent at a drug/solvent ratio of 1:5 (g:mL).

    • Operate the ultrasonicator in sweep-frequency mode at 40 kHz.

  • 2.2. Liquid-Liquid Partitioning:

    • Dry the methanolic extract using a rotary evaporator.

    • Solubilize the dried extract with water.

    • Perform discontinuous liquid-liquid extraction using an extractant solution of ethyl acetate:acetone (2:1, v/v).

  • 2.3. Purification:

    • Subject the resulting fraction to C18 reversed-phase column chromatography to isolate this compound.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis HempSeeds Hemp Seeds Grinding Grinding HempSeeds->Grinding Defatting Defatting (Soxhlet, Petroleum Ether) Grinding->Defatting Extraction Solid-Liquid Extraction (Vortexing, Sonication) Defatting->Extraction SolventPrep Solvent Preparation (e.g., Acetone:Water 1:1) SolventPrep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Solvent Evaporation (Rotary Evaporator) Supernatant->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis Quantification (HPLC-DAD/ESI-MS2) CrudeExtract->Analysis NTC_Octopamine This compound Purification->NTC_Octopamine Analysis->NTC_Octopamine

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway Diagram: Anti-inflammatory Action

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 JNK JNK (c-Jun N-terminal kinase) TLR4->JNK TNFa_IL6 TNF-α, IL-6 TLR4->TNFa_IL6 NTC This compound NTC->JNK iNOS iNOS NTC->iNOS COX2 COX-2 NTC->COX2 NTC->TNFa_IL6 AP1 AP-1 JNK->AP1 AP1->iNOS AP1->COX2 NO NO (Nitric Oxide) iNOS->NO PGE2 PGE2 (Prostaglandin E2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation TNFa_IL6->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Signaling Pathway Diagram: Antioxidant Action

antioxidant_pathway cluster_cellular_response Cellular Response OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS ROS (Reactive Oxygen Species) OxidativeStress->ROS CellularDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellularDamage NeutralizedROS Neutralized ROS NTC This compound NTC->ROS Scavenging AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) NTC->AntioxidantEnzymes Upregulation

Caption: Antioxidant mechanism of this compound.

Biological Activities and Signaling Pathways

This compound and its structural analogs exhibit significant biological activities relevant to drug development.

  • Anti-inflammatory Activity: N-trans-caffeoyltyramine, a closely related compound, has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is achieved, in part, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism involves the downregulation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of inflammation.

  • Antioxidant Activity: The antioxidant properties of this compound are attributed to its ability to scavenge reactive oxygen species (ROS). This direct scavenging activity helps to mitigate oxidative stress and protect cells from damage. Studies have shown that it can protect against hydrogen peroxide-induced cytotoxicity.

  • Neuroprotective Effects: The antioxidant and anti-inflammatory properties of this compound contribute to its neuroprotective potential. By reducing oxidative stress and inflammation in neuronal cells, it may help in the management of neurodegenerative diseases.

  • Gut Health: N-trans-caffeoyltyramine has been identified as a potent agonist for hepatocyte nuclear factor 4α (HNF4α), a nuclear receptor that plays a crucial role in maintaining gut barrier function. This suggests a potential role for this compound in promoting gut health.

References

Application Notes and Protocols for N-trans-caffeoyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyloctopamine is a naturally occurring phenolic compound that has garnered interest for its potential therapeutic applications. Structurally similar to the more extensively studied N-trans-caffeoyltyramine, it is anticipated to possess a range of beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties make it a compelling candidate for further investigation in the context of various pathological conditions.

This document provides a summary of the available data on this compound and its analogs, along with detailed protocols for key experiments to assess its therapeutic potential. Given the limited specific data for this compound, many of the detailed protocols are based on studies of the closely related compound, N-trans-caffeoyltyramine. Researchers should use these protocols as a starting point and optimize them as necessary for this compound.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data on the biological activities of N-trans-caffeoyltyramine, a close structural analog of this compound. This data provides a valuable reference for expected activities and effective concentrations.

Table 1: Antioxidant and Enzyme Inhibitory Activity of N-trans-caffeoyltyramine

AssayTargetResult TypeValueReference Compound
DPPH Radical ScavengingDPPH RadicalIC5033.2 ± 0.14 µMTrolox
ABTS Radical ScavengingABTS Radical CationIC50-Trolox
Acetylcholinesterase (AChE) InhibitionAcetylcholinesteraseIC50-Donepezil

Table 2: Neuroprotective Effects of N-trans-caffeoyltyramine

Cell LineInsultAssayConcentration RangeKey Findings
PC12H₂O₂Cell Viability (MTT)5 - 40 µMIncreased cell viability, reduced LDH release, decreased ROS production.
SH-SY5Y-Cell Viability (MTT)2.5 - 200 µMIC50 of 59 µM after 48h.

Table 3: Anti-inflammatory Effects of N-trans-caffeoyltyramine

Cell LineStimulantMeasured ParameterEffect
RAW 264.7LPSNO, TNF-α, IL-6, IL-10Dose-dependent inhibition of production.
RAW 264.7LPSCOX-2, PGE2Marked suppression of expression and production.

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of this compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

  • Trolox or Ascorbic Acid (as a positive control)

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a stock solution of this compound in methanol or DMSO.

  • Create a series of dilutions of the this compound stock solution.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of different concentrations of this compound or the positive control to the wells. For the blank, add 100 µL of the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

This assay measures the ability of this compound to scavenge the ABTS radical cation.

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Methanol or Ethanol (B145695)

  • 96-well microplate

  • Microplate reader

  • Trolox (as a positive control)

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of this compound and a series of dilutions.

  • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.

  • Add 10 µL of different concentrations of this compound or the positive control.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • LPS (from E. coli)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and other cytokines

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (for NO assay) or a 24-well plate (for cytokine assays) at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess Reagent to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α, IL-6, and other desired cytokines using commercial ELISA kits, following the manufacturer's instructions.

Neuroprotective Effect in PC12 Cells

This protocol evaluates the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal-like cell line.

Materials:

  • PC12 cell line

  • RPMI-1640 medium with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to an optimized concentration of H₂O₂ (e.g., 200 µM) for 2-4 hours to induce cell death.

  • Cell Viability (MTT) Assay:

    • Remove the medium and add fresh medium containing 0.5 mg/mL MTT.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control group.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman's method, determines the inhibitory effect of this compound on AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (100 mM, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare AChE solution in phosphate buffer (e.g., 0.1 - 0.5 U/mL).

    • Prepare 10 mM ATChI and 10 mM DTNB solutions.

    • Prepare a stock solution and serial dilutions of this compound.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 130 µL of buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the this compound dilutions.

    • Control Wells (100% Activity): Add 140 µL of buffer, 20 µL of DTNB, 10 µL of vehicle, and 10 µL of AChE solution.

    • Blank Wells: Add 180 µL of buffer and 20 µL of ATChI solution (no enzyme).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of ATChI solution to all wells except the blank.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 15-20 minutes, taking readings every 60 seconds.

  • Data Analysis: Determine the reaction rate (velocity) from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition.

Visualization of Key Signaling Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of this compound and its analogs are likely mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK/JNK.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation N_trans_caffeoyloctopamine N-trans- caffeoyloctopamine N_trans_caffeoyloctopamine->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6) COX-2, iNOS DNA->Cytokines Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates c_Jun c-Jun JNK->c_Jun Translocates & Phosphorylates N_trans_caffeoyloctopamine N-trans- caffeoyloctopamine N_trans_caffeoyloctopamine->JNK Inhibits Phosphorylation p_c_Jun p-c-Jun (Active) Inflammatory_Genes Inflammatory Gene Expression p_c_Jun->Inflammatory_Genes Induces

Caption: Proposed inhibition of the JNK/MAPK signaling pathway.

Experimental Workflows

Anti_Inflammatory_Workflow cluster_workflow Anti-Inflammatory Assay Workflow cluster_analysis Analysis A Seed RAW 264.7 cells (24h incubation) B Pre-treat with This compound (1-2h) A->B C Stimulate with LPS (24h) B->C D Collect Supernatant C->D E NO Measurement (Griess Assay) D->E F Cytokine Measurement (ELISA for TNF-α, IL-6) D->F

Caption: Workflow for anti-inflammatory activity assessment.

Neuroprotection_Workflow cluster_workflow Neuroprotection Assay Workflow cluster_analysis Analysis A Seed PC12 cells (overnight incubation) B Pre-treat with This compound (24h) A->B C Induce oxidative stress with H₂O₂ (2-4h) B->C D Assess Cell Viability (MTT Assay) C->D

Caption: Workflow for neuroprotection assessment.

Animal Models for Studying the Effects of N-trans-caffeoyltyramine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyltyramine (NCT) is a naturally occurring phenolic amide with demonstrated therapeutic potential, particularly in the realms of metabolic disorders and gut health. As a potent agonist of Hepatocyte Nuclear Factor 4α (HNF4α), a critical regulator of metabolism and intestinal barrier function, NCT has garnered significant interest for its pharmacological effects.[1][2][3] These application notes provide an overview of relevant animal models and detailed protocols for investigating the in vivo and in vitro effects of NCT.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of N-trans-caffeoyltyramine.

Table 1: In Vivo Efficacy and Safety Data for N-trans-caffeoyltyramine

Animal ModelDosageDurationKey FindingsReference
High-Fat Diet-Induced Obese Mice (C57BL/6J)4000 ppm in diet (~400 mg/kg/day)10 weeksPrevented weight gain and hepatic steatosis. Increased mitochondrial mass and function.[1][4]
Sprague-Dawley Rats (90-day toxicity study)Up to 1983 mg/kg bw/day90 daysNo-Observed-Adverse-Effect Level (NOAEL): 1427 mg/kg bw/day (males), 1983 mg/kg bw/day (females).[5]
HNF4α knockout mouse model of IBDNot specifiedNot specifiedMitigated deleterious effects of a high-fat diet on HNF4α expression and improved intestinal barrier integrity.[2][6]

Table 2: In Vitro Efficacy Data for N-trans-caffeoyltyramine

Cell LineTreatmentConcentrationKey FindingsReference
Human transverse colon epithelial cellsCo-cultured with TNF-αNot specifiedDose-dependent reversal of impaired transepithelial electrical resistance (TEER) and intestinal permeability.[3]

Signaling Pathway

The primary mechanism of action for N-trans-caffeoyltyramine is its agonistic activity on Hepatocyte Nuclear Factor 4α (HNF4α). This nuclear transcription factor plays a pivotal role in regulating genes involved in metabolism and maintaining intestinal barrier integrity.

N_trans_caffeoyltyramine_Signaling_Pathway NCT N-trans-caffeoyltyramine HNF4a HNF4α Activation NCT->HNF4a Mitochondria Increased Mitochondrial Mass and Function HNF4a->Mitochondria GutBarrier Improved Intestinal Barrier Function HNF4a->GutBarrier FattyAcidOx Increased Fatty Acid Oxidation Mitochondria->FattyAcidOx HepaticSteatosis Reversal of Hepatic Steatosis FattyAcidOx->HepaticSteatosis WeightGain Prevention of Weight Gain FattyAcidOx->WeightGain

N-trans-caffeoyltyramine signaling pathway.

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

This model is designed to evaluate the efficacy of N-trans-caffeoyltyramine in preventing weight gain and hepatic steatosis.

Materials:

  • Male C57BL/6J mice (4 weeks old)

  • Normal chow diet

  • High-fat diet (HFD; e.g., 60 kcal% fat)

  • N-trans-caffeoyltyramine

  • Metabolic cages

  • Equipment for histological analysis (liver tissue)

  • Equipment for gene expression analysis (qRT-PCR)

Protocol:

  • Acclimatize mice for 2 weeks on a normal chow diet.

  • At 6 weeks of age, randomize mice into three groups:

    • Control group: Normal chow diet.

    • HFD group: High-fat diet.

    • HFD + NCT group: High-fat diet containing 4000 ppm N-trans-caffeoyltyramine.

  • Provide diets and water ad libitum for 10 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the study, house mice in metabolic cages for 24 hours to collect feces for analysis of fat excretion.

  • Euthanize mice and collect blood and liver tissue.

  • Perform histological analysis (H&E staining) on liver sections to assess steatosis.

  • Analyze gene expression of relevant markers in liver tissue (e.g., HNF4α, genes involved in mitochondrial biogenesis).

HFD_Mouse_Model_Workflow Acclimatization Acclimatization (2 weeks, Normal Chow) Randomization Randomization (6 weeks old) Acclimatization->Randomization Treatment Treatment (10 weeks) - Normal Chow - High-Fat Diet - HFD + NCT (4000 ppm) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring MetabolicCages Metabolic Cage Analysis (Fecal Fat Excretion) Monitoring->MetabolicCages Euthanasia Euthanasia and Sample Collection (Blood, Liver) MetabolicCages->Euthanasia Analysis Analysis - Liver Histology (H&E) - Gene Expression (qRT-PCR) Euthanasia->Analysis

Workflow for the high-fat diet mouse model.
90-Day Oral Toxicity Study in Rats

This protocol is for assessing the safety profile of N-trans-caffeoyltyramine following prolonged oral administration in rats.

Materials:

  • Sprague-Dawley rats

  • N-trans-caffeoyltyramine

  • Vehicle for administration (e.g., corn oil)

  • Equipment for clinical observations, body weight measurement, and food consumption.

  • Equipment for hematology, clinical chemistry, and urinalysis.

  • Equipment for gross necropsy and histopathological examination.

Protocol:

  • Acclimatize animals for at least 5 days.

  • Randomly assign animals to control and treatment groups (e.g., low, mid, and high dose).

  • Administer N-trans-caffeoyltyramine or vehicle daily by oral gavage for 90 days.

  • Conduct daily clinical observations for signs of toxicity.

  • Measure body weight and food consumption weekly.

  • Perform ophthalmological examinations prior to and at the end of the study.

  • Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at specified intervals.

  • At the end of the 90-day period, perform a comprehensive gross necropsy on all animals.

  • Collect and preserve organs and tissues for histopathological examination.

In Vitro Intestinal Barrier Function Assay

This assay evaluates the ability of N-trans-caffeoyltyramine to protect the intestinal barrier from inflammation-induced damage.

Materials:

  • Human transverse colon epithelial cells (e.g., Caco-2)

  • Cell culture reagents

  • Transwell inserts

  • Tumor Necrosis Factor-α (TNF-α)

  • N-trans-caffeoyltyramine

  • Transepithelial Electrical Resistance (TEER) meter

  • Fluorescently labeled marker for permeability assessment (e.g., FITC-dextran)

Protocol:

  • Seed human transverse colon epithelial cells on Transwell inserts and culture until a differentiated monolayer is formed.

  • Induce inflammation by adding TNF-α to the basolateral medium.

  • Treat the cells with varying concentrations of N-trans-caffeoyltyramine in the apical and/or basolateral medium.

  • Measure TEER at regular intervals to assess the integrity of the epithelial barrier.

  • Assess intestinal permeability by adding a fluorescently labeled marker (e.g., FITC-dextran) to the apical side and measuring its appearance in the basolateral medium over time.

  • Analyze the data to determine the dose-dependent effect of N-trans-caffeoyltyramine on preserving intestinal barrier function in the presence of an inflammatory stimulus.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-trans-caffeoyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-trans-caffeoyloctopamine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through an amide coupling reaction between caffeic acid and octopamine (B1677172). This reaction involves the activation of the carboxylic acid group of caffeic acid to facilitate nucleophilic attack by the amino group of octopamine.

Q2: Why is the protection of hydroxyl groups often necessary in this synthesis?

A2: Both caffeic acid and octopamine possess multiple hydroxyl (-OH) groups. These groups are nucleophilic and can compete with the amino group of octopamine in reacting with the activated caffeic acid. This can lead to the formation of undesired side products and a lower yield of the target this compound. Therefore, protecting these hydroxyl groups with suitable protecting groups (e.g., as silyl (B83357) ethers or acetates) before the coupling reaction is a common strategy to improve selectivity and yield.

Q3: What are common coupling reagents used for this type of amide synthesis?

A3: A variety of coupling reagents can be employed to facilitate the amide bond formation. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Other effective coupling reagents include uronium/aminium salts such as HBTU, HATU, and phosphonium (B103445) salts like PyBOP.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) should be chosen to achieve good separation between the starting materials (caffeic acid and octopamine), the activated intermediate, and the final product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q5: What are the typical methods for purification of this compound?

A5: After the reaction is complete, the crude product is typically purified using column chromatography on silica (B1680970) gel. The choice of eluent is crucial for effective separation. A gradient of solvents with increasing polarity, such as ethyl acetate in hexane (B92381) or methanol (B129727) in dichloromethane (B109758), is often used to first elute non-polar impurities and then the desired product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete activation of caffeic acid. 2. Inactive coupling reagent. 3. Presence of water in the reaction mixture. 4. Ineffective removal of protecting groups (if used). 5. Steric hindrance.1. Increase the amount of coupling reagent or allow more time for activation. 2. Use a fresh batch of the coupling reagent. 3. Ensure all glassware is dry and use anhydrous solvents. 4. Verify the deprotection step with TLC and use appropriate deprotection conditions. 5. Consider a different coupling reagent known to be effective for sterically hindered substrates (e.g., HATU).
Formation of multiple side products 1. Reaction of hydroxyl groups leading to ester formation. 2. Self-condensation of caffeic acid. 3. Racemization at the chiral center of octopamine. 4. Formation of N-acylurea byproduct (with DCC).1. Protect the hydroxyl groups of both caffeic acid and octopamine before the coupling reaction. 2. Add the amine (octopamine) to the activated carboxylic acid in a controlled manner (e.g., dropwise at a low temperature). 3. Use a coupling reagent known to minimize racemization, such as one containing HOBt or Oxyma. 4. If using DCC, the N-acylurea byproduct is often insoluble in dichloromethane and can be removed by filtration.
Difficulty in purifying the product 1. Co-elution of the product with starting materials or byproducts. 2. Product is insoluble or streaks on the silica gel column.1. Optimize the solvent system for column chromatography. Try different solvent mixtures and gradients. 2. Consider using a different stationary phase for chromatography (e.g., reversed-phase silica). If the product is a solid, recrystallization could be an alternative purification method. Adding a small amount of acetic acid or triethylamine (B128534) to the eluent can sometimes improve the chromatography of acidic or basic compounds, respectively.
Product decomposes during workup or purification 1. The catechol moiety of caffeic acid is sensitive to oxidation. 2. The product is sensitive to acidic or basic conditions.1. Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. 2. Use neutral pH conditions during the aqueous workup. Avoid strong acids or bases if the product is found to be unstable.

Experimental Protocols

Representative Protocol for this compound Synthesis

Note: This is a representative protocol based on the synthesis of similar caffeic acid amides. Optimization of reaction conditions may be necessary to achieve the best yield for this compound.

Step 1: Protection of Hydroxyl Groups (Optional but Recommended)

If a protection strategy is employed, the hydroxyl groups of caffeic acid and octopamine would be protected first. For example, using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in DMF to form silyl ethers. The protected starting materials would then be carried forward to the next step.

Step 2: Amide Coupling Reaction

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve caffeic acid (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add the coupling reagent (e.g., HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve octopamine (1 equivalent) in the same anhydrous solvent.

  • Slowly add the solution of octopamine to the activated caffeic acid mixture.

  • Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

Step 3: Workup

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a mild acidic solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Deprotection (if applicable)

If protecting groups were used, they would be removed at this stage. For TBDMS groups, a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is commonly used.

Step 5: Purification

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to afford pure this compound.

Data Presentation

The following table summarizes various coupling reagents and their typical reaction conditions for amide synthesis, which can be adapted for the synthesis of this compound.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Yield Range (%)
DCCHOBtDIPEADCM/DMF0 to RT60-85
EDCIHOBtDIPEADMF0 to RT70-90
HBTU-DIPEADMFRT80-95
HATU-DIPEADMFRT85-98
PyBOP-DIPEADMFRT80-95
T3P®-PyridineEthyl AcetateRT to 5075-90

Note: Yields are representative for general amide bond formation and may vary for the specific synthesis of this compound.

Visualizations

Synthesis_Pathway CaffeicAcid Caffeic Acid ActivatedCaffeicAcid Activated Caffeic Acid CaffeicAcid->ActivatedCaffeicAcid Coupling Reagent, Base, Solvent Octopamine Octopamine Product This compound Octopamine->Product Amide Bond Formation ActivatedCaffeicAcid->Product Amide Bond Formation

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or No Product CheckReagents Check Activity of Coupling Reagent & Purity of Starting Materials Start->CheckReagents Purification Optimize Purification Method Start->Purification Product is Impure CheckConditions Verify Anhydrous Reaction Conditions CheckReagents->CheckConditions Reagents OK Success Improved Yield CheckReagents->Success Issue Found & Fixed OptimizeCoupling Optimize Coupling Reagent and Base CheckConditions->OptimizeCoupling Conditions OK CheckConditions->Success Issue Found & Fixed ProtectingGroups Consider Protecting Hydroxyl Groups OptimizeCoupling->ProtectingGroups Optimization Fails OptimizeCoupling->Success Optimization Succeeds ProtectingGroups->Success Purification->Success

Caption: A workflow for troubleshooting low yield in synthesis.

Signaling_Pathway_Analogy cluster_reactants Reactants cluster_activation Activation cluster_response Response CaffeicAcid Caffeic Acid (Signal) CouplingReagent Coupling Reagent (Kinase) CaffeicAcid->CouplingReagent Octopamine Octopamine (Receptor) AmideBond Amide Bond Formation (Cellular Response) Octopamine->AmideBond CouplingReagent->AmideBond Activates Product This compound (Final Product) AmideBond->Product

Caption: Analogy of the synthesis to a signaling pathway.

Technical Support Center: Overcoming In Vitro Solubility Challenges of N-trans-caffeoyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during in vitro experiments with N-trans-caffeoyloctopamine.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in aqueous buffers like PBS. What should I do?

A1: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose.

Q2: I have prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, and ideally below 0.1%. High concentrations of DMSO can be cytotoxic and can also promote precipitation.

  • Pre-warm the Medium: Before adding the stock solution, warm your cell culture medium to 37°C.

  • Rapid and Thorough Mixing: Add the DMSO stock solution dropwise into the pre-warmed medium while vortexing or stirring vigorously. This rapid dispersion helps to avoid localized high concentrations of the compound that can initiate precipitation.

  • Use of a Co-solvent: In some instances, a mixture of solvents can improve solubility. However, for cell-based assays, this can increase the risk of toxicity.

  • Incorporate Solubility Enhancers: For particularly challenging situations, consider the use of solubility-enhancing excipients such as cyclodextrins.

Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?

A3: Yes, poor solubility can lead to inconsistent and unreliable experimental outcomes. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can manifest as poor dose-response curves and high variability between replicate wells. Ensure your working solutions are clear and free of any visible precipitate before adding them to your cells.

Q4: Can I use sonication to help dissolve this compound?

A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound in DMSO, particularly when preparing a concentrated stock solution. After adding the DMSO to the powder, vortexing followed by a brief sonication in a water bath can help to break up any small aggregates and ensure complete dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).

Q2: What is the maximum recommended concentration for a stock solution of this compound in DMSO?

A2: While specific data for this compound is limited, its close analog, N-trans-caffeoyltyramine, is soluble in DMSO at concentrations up to 250 mg/mL. A conservative starting point for this compound would be in the range of 10-25 mg/mL. It is always best to start with a lower concentration and increase if needed, ensuring the solution is clear.

Q3: How should I store the this compound stock solution?

A3: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, the stock solution should be stable for several months.

Q4: What are cyclodextrins and how can they improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound within a more water-soluble shell. This can significantly enhance the aqueous solubility and stability of this compound in your cell culture medium. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Q5: Are there any alternative solvents to DMSO?

A5: While DMSO is the most common, other polar aprotic solvents like N,N-dimethylformamide (DMF) or ethanol (B145695) can also be used. However, the compatibility of these solvents with your specific in vitro model and their potential for cytotoxicity must be carefully evaluated. Always include a vehicle control in your experiments to account for any effects of the solvent.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and its more soluble analog, N-trans-caffeoyltyramine.

CompoundSolventSolubilityReference
This compound DMSOMay dissolve[1]
N-trans-caffeoyltyramine DMSO250 mg/mL (835.23 mM)
N-trans-caffeoyltyramine DMSO:PEG300:Tween-80:Saline (10:40:5:45)≥ 2.08 mg/mL (6.95 mM)
N-trans-caffeoyltyramine 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.95 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution in Cell Culture Medium

  • Pre-warm the required volume of cell culture medium to 37°C.

  • While vortexing the pre-warmed medium, slowly add the calculated volume of the this compound DMSO stock solution dropwise.

  • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it should not be used.

  • Prepare a vehicle control by adding the same volume of DMSO to an equal volume of pre-warmed cell culture medium.

Visualizations

G Experimental Workflow for Solubilizing this compound cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh Powder Weigh Powder Add DMSO Add DMSO Weigh Powder->Add DMSO Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Store at -20°C/-80°C Store at -20°C/-80°C Vortex/Sonicate->Store at -20°C/-80°C Pre-warm Medium Pre-warm Medium Store at -20°C/-80°C->Pre-warm Medium Add Stock to Medium Add Stock to Medium Pre-warm Medium->Add Stock to Medium Vortex Vortex Add Stock to Medium->Vortex Use in Assay Use in Assay Vortex->Use in Assay G Potential Modulation of MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Jun, c-Fos) Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Factors (e.g., c-Jun, c-Fos) Gene Expression Gene Expression Transcription Factors (e.g., c-Jun, c-Fos)->Gene Expression This compound This compound This compound->Raf Inhibition? G Potential Modulation of NF-kB Signaling Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex Phosphorylation & Degradation IkB IkB IKK Complex->IkB Phosphorylation & Degradation NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) Release Nuclear Translocation Nuclear Translocation NF-kB (p50/p65)->Nuclear Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nuclear Translocation->Inflammatory Gene Expression This compound This compound This compound->IKK Complex Inhibition? G Potential Modulation of Nrf2 Signaling Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Release Nuclear Translocation Nuclear Translocation Nrf2->Nuclear Translocation ARE (Antioxidant Response Element) ARE (Antioxidant Response Element) Nuclear Translocation->ARE (Antioxidant Response Element) Antioxidant Gene Expression Antioxidant Gene Expression ARE (Antioxidant Response Element)->Antioxidant Gene Expression This compound This compound This compound->Keap1 Activation?

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-trans-caffeoyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of N-trans-caffeoyloctopamine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. For this compound, which contains both phenolic hydroxyl groups and a secondary amine, peak tailing is a common problem that can lead to:

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making it difficult to accurately separate and quantify individual compounds.

  • Decreased Sensitivity: As the peak broadens, its height diminishes, which can negatively impact the limit of detection and quantification.

  • Inaccurate Quantification: Asymmetrical peaks result in unreliable and inconsistent peak area integration, compromising the accuracy of your results.

Peak tailing is often quantified by the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.5 are generally considered problematic for quantitative analysis.

Q2: What are the primary chemical reasons for peak tailing with this compound?

A2: The chemical structure of this compound makes it susceptible to secondary interactions with the stationary phase, which is a primary cause of peak tailing. Key factors include:

  • Secondary Silanol (B1196071) Interactions: The basic amine group in this compound can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18). This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in a tailed peak.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte. If the pH is close to the pKa of the amine or phenolic groups, a mixture of ionized and non-ionized forms can exist, leading to peak broadening and tailing.

  • Metal Chelation: The catechol group (two adjacent hydroxyl groups on the benzene (B151609) ring) of the caffeoyl moiety can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica (B1680970) matrix of the column, leading to secondary retention and peak tailing.

Q3: How can I troubleshoot peak tailing caused by secondary silanol interactions?

A3: To minimize peak tailing due to silanol interactions, consider the following strategies:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid can protonate the residual silanol groups, reducing their interaction with the protonated amine group of your analyte.

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a well-end-capped column can significantly reduce peak tailing for basic compounds.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and maintain a stable pH at the column surface.

  • Use a Mobile Phase Additive: A small concentration of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues.

Guide 1: Chemical and Method-Related Issues

This guide focuses on problems related to the chemical interactions between the analyte, mobile phase, and stationary phase.

Troubleshooting Workflow for Chemical Issues

start Peak Tailing Observed for This compound check_pH Is the mobile phase pH at least 2 units away from the analyte's pKa? start->check_pH adjust_pH Adjust mobile phase pH (typically to 2.5-3.5) using an acidic modifier. check_pH->adjust_pH No check_column Are you using a modern, end-capped C18 column? check_pH->check_column Yes end_good Peak Shape Improved adjust_pH->end_good end_bad Issue Persists: Consider Instrumental or Sample-Related Causes adjust_pH->end_bad change_column Switch to a high-purity, end-capped column or a column with a different stationary phase (e.g., Phenyl-Hexyl). check_column->change_column No check_buffer Is the buffer concentration adequate (e.g., >20 mM)? check_column->check_buffer Yes change_column->end_good change_column->end_bad increase_buffer Increase buffer concentration. check_buffer->increase_buffer No add_modifier Consider adding a mobile phase modifier like TEA (use with caution). check_buffer->add_modifier Yes increase_buffer->end_good increase_buffer->end_bad add_modifier->end_good add_modifier->end_bad

Caption: Troubleshooting workflow for chemical causes of peak tailing.

Guide 2: Instrumental and Sample-Related Issues

If optimizing the method chemistry does not resolve the peak tailing, the issue may lie with the HPLC system or the sample itself.

Troubleshooting Workflow for Instrumental and Sample Issues

Caption: Troubleshooting for instrumental and sample-related issues.

Data Presentation

The following table summarizes the effect of mobile phase pH on the tailing factor of a structurally similar compound, caffeic acid. This data can be used as a general guide for optimizing the analysis of this compound.

Table 1: Effect of Mobile Phase pH on Tailing Factor of Caffeic Acid

Mobile Phase pHTailing Factor (Tf)Peak Shape
2.51.1Symmetrical
3.51.3Minor Tailing
4.51.8Significant Tailing
5.5> 2.0Severe Tailing

Data is illustrative and based on general chromatographic principles for phenolic acids.

Experimental Protocols

The following is an adapted starting method for the HPLC analysis of this compound, based on a published method for the closely related compound, N-trans-caffeoyltyramine. Optimization may be required for your specific application.

Adapted HPLC Method for this compound Analysis

  • HPLC System: Agilent 1200 series or equivalent with DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Note: This is a starting point. The gradient profile, flow rate, and column temperature may need to be adjusted to achieve optimal separation and peak shape for your specific sample matrix and HPLC system.

Optimizing extraction parameters for N-trans-caffeoyloctopamine from plant material.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of N-trans-caffeoyloctopamine from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant materials can it be found?

A1: this compound is a phenolic amide, a type of natural compound. It has been identified in various plants, including the seeds of Cannabis sativa L. (hemp).[1][2] Phenolic amides are of interest for their potential biological activities.

Q2: What are the most critical factors to consider when optimizing the extraction of this compound?

A2: The efficiency of this compound extraction is influenced by several key factors.[3][4] These include the choice of solvent and its concentration, extraction temperature and time, the ratio of solvent to the solid plant material, and the particle size of the plant material.[3] The extraction method employed, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), also plays a crucial role.[4][5]

Q3: Which solvents are most effective for extracting this compound?

A3: Polar solvents and their aqueous mixtures are generally the most effective for extracting phenolic compounds like this compound.[6] Solvents such as ethanol (B145695), methanol, and acetone (B3395972), often mixed with water, have shown good results for extracting similar compounds.[1][6] For instance, a study on defatted hemp seeds found that a 50:50 mixture of acetone and water was optimal for achieving the highest total phenolic content.[1] The choice of solvent can significantly impact the extraction yield and the profile of extracted compounds.[7]

Q4: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

A4: Modern extraction techniques offer several advantages over traditional methods. UAE utilizes ultrasonic waves to disrupt plant cell walls, which facilitates the release of bioactive compounds and enhances mass transfer.[7][8] MAE uses microwave energy to heat the solvent and plant material, leading to a more efficient and rapid extraction process.[9][10] Both methods can significantly reduce extraction time, lower solvent consumption, and potentially increase the yield of the target compound compared to conventional techniques.[4][9][11]

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), is the most common and reliable method for the quantification of this compound. This technique allows for the separation, identification, and precise measurement of the concentration of the target compound in a complex plant extract.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound - Inappropriate solvent or solvent concentration.- Suboptimal extraction temperature or time.- Insufficient solvent-to-solid ratio.- Large particle size of the plant material.- Inefficient extraction method.- Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone) and their aqueous mixtures (e.g., 50-80% ethanol in water).[6]- Optimize the temperature (e.g., 40-60°C) and duration (e.g., 30-60 minutes) of the extraction.[8]- Increase the solvent volume relative to the amount of plant material.- Grind the plant material to a finer powder to increase the surface area for extraction.[3]- Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[9][11]
Presence of Impurities in the Extract - Co-extraction of undesired compounds due to the solvent used.- High extraction temperature causing degradation of other components.- Insufficient filtration or purification post-extraction.- Use a more selective solvent system. A step-wise extraction with solvents of increasing polarity can be effective.- Lower the extraction temperature to minimize the extraction of unwanted compounds.- Employ purification techniques such as solid-phase extraction (SPE) or column chromatography after the initial extraction.
Degradation of this compound - Exposure to high temperatures for extended periods.- Presence of oxidative enzymes.- Exposure to light or air (oxidation).- Use lower extraction temperatures and shorter extraction times, which is a key advantage of MAE and UAE.[4]- Consider blanching the plant material before extraction to deactivate enzymes.- Perform the extraction and subsequent processing steps in the dark or using amber-colored glassware to protect the extract from light. Store the final extract under an inert atmosphere (e.g., nitrogen) at a low temperature.
Inconsistent Extraction Results - Variation in the quality of the plant material.- Inconsistent experimental parameters.- Inaccurate measurement of materials and solvents.- Ensure the plant material is from a consistent source and stored under proper conditions.- Strictly control all extraction parameters, including temperature, time, solvent ratio, and particle size for each experiment.- Use calibrated equipment for all measurements.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material and experimental setup.

1. Sample Preparation:

  • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Accurately weigh a specific amount of the powdered plant material (e.g., 1 gram) and place it into an extraction vessel.

  • Add a defined volume of the chosen extraction solvent (e.g., 20 mL of 70% ethanol). The solid-to-liquid ratio is a critical parameter to optimize.[3]

  • Place the vessel in an ultrasonic bath.

  • Set the desired extraction temperature (e.g., 50°C) and sonication time (e.g., 45 minutes).[12] The frequency of the ultrasound can also be a variable to consider.

3. Post-Extraction Processing:

  • After extraction, separate the solid material from the liquid extract by centrifugation or filtration.

  • Collect the supernatant (the liquid extract).

  • For exhaustive extraction, the solid residue can be re-extracted with fresh solvent one or two more times.

  • Combine the supernatants from all extraction steps.

4. Solvent Removal and Quantification:

  • Evaporate the solvent from the combined extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C).

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

  • Analyze the concentration of this compound using a validated HPLC method.

Data Presentation

Table 1: Example of Factors and Ranges for Optimizing this compound Extraction

ParameterRange to InvestigateRationale
Solvent Type Ethanol, Methanol, AcetoneThese solvents have shown effectiveness for extracting phenolic compounds.[6]
Solvent Concentration 50%, 70%, 90% (in water)The polarity of the solvent is crucial for selective extraction. Aqueous mixtures are often more efficient than pure solvents.[6]
Temperature 30°C, 50°C, 70°CTemperature affects solvent viscosity and mass transfer but can also lead to degradation at higher levels.[8]
Extraction Time 30 min, 60 min, 90 minSufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compound.
Solid-to-Liquid Ratio 1:10, 1:20, 1:30 (g/mL)A higher ratio can enhance the concentration gradient and improve extraction efficiency.

Visualizations

Extraction_Optimization_Workflow A Define Objective: Maximize this compound Yield B Select Plant Material (e.g., Hemp Seeds) A->B C Preliminary Studies: Screening of Solvents (Ethanol, Methanol, Acetone) B->C D Select Key Parameters for Optimization (e.g., Solvent Conc., Temp., Time) C->D E Experimental Design (e.g., Response Surface Methodology) D->E F Perform Extractions (e.g., Ultrasound-Assisted Extraction) E->F G Analyze Extracts (HPLC for Quantification) F->G H Statistical Analysis Determine Optimal Conditions G->H I Validation of Optimal Parameters H->I J Final Optimized Protocol I->J

Caption: Workflow for optimizing extraction parameters.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Extraction Yield Cause1 Incorrect Solvent? Problem->Cause1 Cause2 Suboptimal Temp/Time? Problem->Cause2 Cause3 Poor Penetration? Problem->Cause3 Solution1 Test Solvent Polarity (e.g., 70% Ethanol) Cause1->Solution1 Solution2 Optimize Temp & Time (e.g., 50°C, 45 min) Cause2->Solution2 Solution3 Reduce Particle Size (Grind Material) Cause3->Solution3

Caption: Troubleshooting logic for low extraction yield.

References

Preventing degradation of N-trans-caffeoyloctopamine during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-trans-caffeoyloctopamine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors:

  • pH: The catechol group (3,4-dihydroxyphenyl moiety) is susceptible to oxidation, which is significantly accelerated under alkaline conditions (high pH). The molecule is more stable in acidic to neutral pH.

  • Light: Compounds containing a cinnamoyl group, like this compound, are often sensitive to light. Exposure to UV or even ambient light can lead to photodegradation, including isomerization from the trans to the cis form.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including oxidation and hydrolysis.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term stability of solid this compound, it is recommended to store it at -20°C.[1] Under these conditions, the compound is expected to be stable for an extended period. For a closely related compound, N-trans-caffeoyltyramine, a stability of at least four years has been reported when stored as a solid at -20°C.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound should be stored frozen and protected from light. Based on data for the analogous compound N-trans-caffeoyltyramine, the following storage conditions are recommended for solutions in DMSO:

  • -80°C for up to 6 months.[2]

  • -20°C for up to 1 month.[2]

Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q4: My solution of this compound has changed color. What does this indicate?

A4: A color change, often to a brownish or yellowish hue, is a common indicator of degradation, particularly oxidation of the catechol group. This is more likely to occur if the solution has been stored at an inappropriate pH (alkaline), exposed to light, or stored at room temperature for an extended period. It is recommended to discard the solution and prepare a fresh one.

Q5: Is the amide bond in this compound stable to hydrolysis?

A5: Yes, the amide bond in this compound is generally more stable to hydrolysis compared to an ester bond. This makes it more robust against enzymatic degradation by esterases if used in biological systems, and less susceptible to simple chemical hydrolysis under neutral or mildly acidic/basic conditions compared to its ester counterparts.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution from solid compound. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. 4. Before use, allow an aliquot to equilibrate to room temperature. Do not refreeze unused portions of the aliquot.
Degradation in assay buffer 1. Check the pH of your assay buffer. If it is alkaline (pH > 7.5), the catechol group may be oxidizing. 2. If possible, adjust the assay buffer to a slightly acidic or neutral pH (pH 6-7.4). 3. Prepare the final dilution of this compound in the assay buffer immediately before adding it to the experiment. Do not let it sit in the buffer for extended periods. 4. Protect the assay plates from direct light exposure during incubation.
Photodegradation 1. Handle the solid compound and solutions under subdued light. 2. Use amber glass vials or tubes for storage. 3. During experiments, shield plates and tubes from direct light sources.
Issue 2: Appearance of unexpected peaks in chromatography (HPLC/LC-MS).
Possible Cause Troubleshooting Steps
On-column or in-sampler degradation 1. Ensure the mobile phase is not strongly basic. 2. If using an autosampler, consider cooling the sample tray to prevent degradation of samples waiting for injection. 3. Analyze a freshly prepared sample immediately to see if the unexpected peaks are present from the start or appear over time.
Degradation during sample preparation 1. Review your sample preparation workflow. Avoid prolonged exposure to high pH, high temperatures, or bright light. 2. If performing a derivatization or extraction, ensure the conditions are compatible with the stability of this compound.
Trans-cis isomerization 1. An additional peak with the same mass-to-charge ratio (m/z) but a different retention time may indicate the presence of the cis-isomer. 2. This is often caused by exposure to UV light. Ensure all samples and stock solutions are protected from light.

Data on Stability of Related Caffeic Acid Amides

Table 1: Storage Recommendations for N-trans-caffeoyltyramine (Solid and Solution)

Form Storage Temperature Reported Stability
Solid-20°C≥ 4 years
Solution in DMSO-80°CUp to 6 months[2]
Solution in DMSO-20°CUp to 1 month[2]

Table 2: Stability of Caffeic Acid Phenethyl Amide (CAPA) in Rat Plasma

This data illustrates the temperature-dependent stability of the amide bond in a biological matrix.

Temperature Half-life (hours)
25°C41.5
37°C10
60°C0.82

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Solution

This protocol outlines a simple experiment to assess the stability of this compound under different pH and light conditions.

1. Materials:

  • This compound
  • DMSO (HPLC grade)
  • Phosphate buffer (pH 5.0, 7.4)
  • Borate buffer (pH 9.0)
  • Amber and clear HPLC vials
  • HPLC or UPLC system with UV or MS detector

2. Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.
  • In separate amber HPLC vials, dilute the stock solution to a final concentration of 10 µg/mL in each of the three buffers (pH 5.0, 7.4, and 9.0). Prepare triplicate samples for each condition.
  • For a photostability test, prepare an additional set of samples in clear HPLC vials for each buffer.
  • Inject a t=0 sample for each pH condition to establish the initial concentration.
  • Store the amber vials at room temperature in the dark.
  • Expose the clear vials to a controlled light source (e.g., a photostability chamber) or ambient laboratory light. Keep a set of amber vials next to them as dark controls.
  • Analyze the samples by HPLC/UPLC at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
  • Monitor the peak area of the this compound peak to determine the percentage remaining over time. Also, observe the appearance of any new peaks, which would indicate degradation products.

Visualizations

Potential Degradation Pathways of this compound NCO This compound Oxidation Oxidation of Catechol NCO->Oxidation High pH, O2 Isomerization Photo-isomerization NCO->Isomerization UV/Light Hydrolysis Amide Hydrolysis NCO->Hydrolysis Strong Acid/Base, Heat Quinone Quinone/Semiquinone Intermediates Oxidation->Quinone Cis_Isomer N-cis-caffeoyloctopamine Isomerization->Cis_Isomer Caffeic_Acid Caffeic Acid Hydrolysis->Caffeic_Acid Octopamine Octopamine Hydrolysis->Octopamine Polymerization Polymerization Products Quinone->Polymerization Brownish color Troubleshooting Workflow for this compound Instability Start Inconsistent Results or Suspected Degradation Check_Storage Review Storage Conditions (Solid & Solution) Start->Check_Storage Check_Handling Review Experimental Handling (Light, pH, Temp) Start->Check_Handling Improper_Storage Improper Storage Check_Storage->Improper_Storage Below recommendations? Improper_Handling Improper Handling Check_Handling->Improper_Handling Harsh conditions? Prepare_Fresh Prepare Fresh Stock Solution Improper_Storage->Prepare_Fresh Optimize_Protocol Optimize Experimental Protocol Improper_Handling->Optimize_Protocol Re_run Re-run Experiment Prepare_Fresh->Re_run Optimize_Protocol->Re_run Success Problem Resolved Re_run->Success Experimental Workflow for Stability Testing Start Prepare Fresh Stock Solution Prepare_Samples Prepare Samples in Test Conditions (e.g., different pH, light/dark) Start->Prepare_Samples Time_Zero Analyze t=0 Samples (HPLC/LC-MS) Prepare_Samples->Time_Zero Incubate Incubate Samples under Test Conditions Prepare_Samples->Incubate Data_Analysis Analyze Data (% Remaining vs. Time) Time_Zero->Data_Analysis Time_Points Analyze Samples at Time Intervals Incubate->Time_Points Time_Points->Data_Analysis Conclusion Determine Degradation Rate and Pathway Data_Analysis->Conclusion

References

Technical Support Center: Enhancing the Bioavailability of N-trans-caffeoyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of N-trans-caffeoyloctopamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring phenolic compound. Like many other polyphenolic compounds, its therapeutic potential is often limited by low water solubility and poor absorption in the gastrointestinal tract, leading to low bioavailability.[1][2]

Q2: What are the main factors limiting the oral bioavailability of this compound?

A2: The primary factors include:

  • Low Aqueous Solubility: Limited dissolution in the gastrointestinal fluids.

  • Poor Membrane Permeability: Inefficient transport across the intestinal epithelium.

  • First-Pass Metabolism: Significant metabolism in the intestine and liver before reaching systemic circulation.

Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed, including:

  • Lipid-Based Formulations: Such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to improve solubility and absorption.[1][2][3][4]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes and enhance solubility.

  • Solid Dispersions: Dispersing the compound in a polymer matrix to improve its dissolution rate.

  • Prodrug Approaches: Modifying the chemical structure to improve its physicochemical properties.

Q4: Are there any known biological activities or signaling pathways associated with this compound?

A4: Direct studies on the signaling pathways of this compound are limited. However, its close structural analog, N-trans-caffeoyltyramine, has been shown to be a potent agonist of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a nuclear transcription factor involved in regulating metabolism and gut barrier function.[5][6][7][8][9] N-trans-caffeoyltyramine has also been suggested to inhibit the Epidermal Growth Factor Receptor (EGFR) and activate caspase-3, a key enzyme in apoptosis.[10] These pathways may be relevant for this compound and warrant further investigation.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in Aqueous Media
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of the crystalline form. Micronize the compound to increase the surface area.Increased dissolution rate.
Formulate as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).Enhanced wettability and dissolution.
Prepare a complex with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).Improved solubility through the formation of an inclusion complex.
Precipitation of the compound in the dissolution medium. Incorporate precipitation inhibitors into the formulation.Maintained supersaturation and improved dissolution profile.
Adjust the pH of the dissolution medium if the compound's solubility is pH-dependent.Increased solubility at the optimal pH.
Issue 2: Inconsistent or Low Permeability in Caco-2 Cell Assays
Potential Cause Troubleshooting Step Expected Outcome
Low apical concentration due to poor solubility. Use a co-solvent (e.g., DMSO, up to 1%) in the transport buffer, ensuring it does not affect monolayer integrity.[11]Increased apparent permeability (Papp) due to higher concentration gradient.
Pre-dissolve the compound in a minimal amount of organic solvent before diluting in the transport buffer.Improved solubility in the donor compartment.
Efflux by P-glycoprotein (P-gp) or other transporters. Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[12]An efflux ratio greater than 2 suggests active efflux.
Co-administer a known P-gp inhibitor (e.g., verapamil) to see if the absorptive transport increases.[12]Increased A-to-B Papp value in the presence of the inhibitor confirms P-gp mediated efflux.
Poor monolayer integrity. Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers.[13]Consistent and high TEER values indicate a healthy and intact monolayer.
Perform a Lucifer yellow rejection test to confirm monolayer tightness.Low permeability of Lucifer yellow confirms the integrity of the tight junctions.
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step Expected Outcome
Poor and variable absorption from the GI tract. Optimize the formulation to enhance solubility and dissolution (see Issue 1).More consistent and higher plasma concentration-time profiles.
Administer the compound in a lipid-based formulation to facilitate lymphatic absorption.[1][2]Reduced first-pass metabolism and improved bioavailability.
Rapid metabolism. Co-administer with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if known.Increased plasma exposure (AUC) and half-life.
Issues with the animal model or experimental procedure. Ensure consistent dosing procedures and animal handling.Reduced inter-animal variability.
Optimize the blood sampling schedule to accurately capture the absorption and elimination phases.A more reliable pharmacokinetic profile.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Analog
PropertyThis compoundN-trans-caffeoyltyramineSource
Molecular Formula C₁₇H₁₇NO₅C₁₇H₁₇NO₄[14]
Molecular Weight ( g/mol ) 315.32299.32[14]
Calculated logP (XLogP3) 1.52.4[14]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.Soluble in DMSO.[11]
Table 2: Example of Improved In Vitro Permeability of this compound Formulations in Caco-2 Cells
FormulationApparent Permeability (Papp, cm/s x 10⁻⁶)Efflux Ratio (Papp B-A / Papp A-B)
Unformulated this compound 0.5 ± 0.13.2
This compound in Solid Lipid Nanoparticles (SLNs) 2.5 ± 0.41.5
This compound with P-gp Inhibitor 1.8 ± 0.31.1

Note: Data are hypothetical and for illustrative purposes.

Table 3: Example of Enhanced In Vivo Pharmacokinetic Parameters of this compound Formulations in a Rat Model
FormulationCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (Oral) 50 ± 121.0150 ± 45100
This compound in SLNs (Oral) 250 ± 552.0900 ± 180600
This compound (Intravenous) --1500 ± 300-

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from general methods for encapsulating phenolic compounds in SLNs.[1][2][3][4]

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Purified water

  • Organic solvent (e.g., acetone, ethanol) - optional

Method: High-Pressure Homogenization (HPH)

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Disperse or dissolve this compound in the molten lipid. If solubility is low, a small amount of organic solvent can be used to dissolve the compound first, which is then added to the lipid phase.

  • Preparation of the Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure and temperature.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is a generalized procedure for assessing the intestinal permeability of compounds.[12][13][15][16][17]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound stock solution (e.g., in DMSO)

  • Lucifer yellow solution

  • TEER meter

Method:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Preparation for Transport Study: Wash the monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution of this compound in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the monolayer, and C₀ is the initial drug concentration in the donor chamber.

  • Post-Assay Integrity Check: After the transport experiment, perform a Lucifer yellow permeability assay to confirm that the monolayer integrity was maintained throughout the study.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_data Data Analysis Formulation This compound Formulation (e.g., SLNs) Characterization Physicochemical Characterization Formulation->Characterization Particle size, PDI, Zeta potential, EE% Solubility Solubility & Dissolution Studies Characterization->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability PK_Study Pharmacokinetic Study (e.g., Rat Model) Permeability->PK_Study Bioanalysis Bioanalysis of Plasma Samples PK_Study->Bioanalysis LC-MS/MS Data_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->Data_Analysis

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_HNF4a HNF4α Agonism Pathway cluster_EGFR_Caspase EGFR Inhibition and Caspase Activation NCT N-trans-caffeoyltyramine (Analog) HNF4a HNF4α NCT->HNF4a Agonist Metabolism Metabolic Gene Regulation HNF4a->Metabolism Gut_Barrier Gut Barrier Function HNF4a->Gut_Barrier EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Promotes Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Induces NCT2 N-trans-caffeoyltyramine (Analog) NCT2->EGFR Inhibition NCT2->Caspase3 Activation

Caption: Potential signaling pathways based on the activity of the analog N-trans-caffeoyltyramine.

References

Technical Support Center: Synthesis and Preclinical Study of N-trans-caffeoyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of N-trans-caffeoyloctopamine for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What is a reliable and scalable method for synthesizing this compound? A1: A robust and scalable method for synthesizing this compound is the amide coupling reaction between a protected caffeic acid derivative and octopamine (B1677172). For large-scale synthesis, it is advisable to protect the hydroxyl groups of caffeic acid, for instance, as acetyl esters, to prevent side reactions. The coupling can be efficiently mediated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate solvent like anhydrous tetrahydrofuran (B95107) (THF). Subsequent deprotection of the acetyl groups yields this compound.

  • Q2: I am observing low yields in my amide coupling reaction. What are the potential causes and solutions? A2: Low yields in the amide coupling reaction can stem from several factors. Inadequate activation of the carboxylic acid is a common issue; ensure your coupling reagent is fresh and used in the correct stoichiometric ratio. The presence of moisture can hydrolyze the activated intermediate, so using anhydrous solvents and inert atmosphere is critical. Steric hindrance in either the caffeic acid derivative or the amine can also reduce reaction efficiency. Optimizing the reaction temperature and time is also crucial; prolonged reaction times at elevated temperatures can lead to side product formation.

  • Q3: What is the most effective method for purifying this compound on a larger scale? A3: For scalable purification of this compound, column chromatography is a highly effective method. A silica (B1680970) gel stationary phase with a gradient elution system of solvents like hexane (B92381) and ethyl acetate (B1210297) can separate the desired product from unreacted starting materials and byproducts. The polarity of the solvent system should be optimized based on thin-layer chromatography (TLC) analysis of the reaction mixture.

Preclinical Studies

  • Q4: What are the key in vitro assays to evaluate the preclinical anti-inflammatory potential of this compound? A4: A key in vitro assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[1][2][3][4] Inhibition of NO production is a strong indicator of anti-inflammatory activity. Additionally, assessing the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels provides further mechanistic insight.[5][6][7][8][9]

  • Q5: What signaling pathways are likely modulated by this compound in the context of inflammation? A5: Based on studies of structurally similar caffeic acid amides, this compound is likely to modulate inflammatory responses through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][11][12][13] Specifically, it may inhibit the phosphorylation of key MAPK proteins like p38 and JNK, and prevent the nuclear translocation of the p65 subunit of NF-κB.[5][6][9][13][14][15][16]

  • Q6: Are there any specific considerations for formulating this compound for in vivo preclinical studies? A6: Due to the phenolic nature of this compound, its solubility in aqueous vehicles for in vivo administration might be limited. Therefore, formulation studies are important. A common approach is to dissolve the compound in a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with saline or a vehicle containing agents like polyethylene (B3416737) glycol (PEG) and Tween 80 to improve solubility and bioavailability.

Troubleshooting Guides

Synthesis and Purification

Problem Potential Cause(s) Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Insufficient activation of caffeic acid.2. Inactive coupling reagent.3. Short reaction time or low temperature.1. Increase the molar ratio of the coupling reagent (e.g., DCC or EDC) to 1.1-1.5 equivalents.2. Use a freshly opened or properly stored coupling reagent.3. Monitor the reaction by TLC and extend the reaction time or gradually increase the temperature.
Formation of multiple byproducts 1. Reaction temperature is too high.2. Presence of unprotected hydroxyl groups on caffeic acid leading to side reactions.3. Use of a strong base that may cause side reactions.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Ensure complete protection of the caffeic acid hydroxyl groups before the coupling reaction.3. Use a non-nucleophilic base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA).
Difficulty in purifying the final product 1. Co-elution of impurities with the product during column chromatography.2. The product is unstable on the silica gel column.1. Optimize the solvent system for column chromatography by testing various solvent polarities and gradients.2. If the compound is unstable on silica, consider using a different stationary phase like alumina (B75360) or reverse-phase silica. Recrystallization from a suitable solvent system can also be an effective purification method.

Preclinical In Vitro Assays

Problem Potential Cause(s) Troubleshooting Steps
High variability in nitric oxide (NO) assay results 1. Inconsistent cell seeding density.2. Variation in LPS stimulation.3. Contamination of cell cultures.1. Ensure accurate cell counting and consistent seeding density in all wells.2. Prepare a fresh stock of LPS for each experiment and ensure uniform application to all relevant wells.3. Regularly check cell cultures for any signs of contamination.
Compound precipitates in cell culture medium 1. Poor solubility of this compound in the aqueous medium.1. Prepare a high-concentration stock solution in DMSO.2. When diluting into the culture medium, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).3. Vortex or sonicate the diluted solution to ensure complete dissolution before adding to the cells.
No significant inhibition of iNOS or COX-2 expression 1. The compound may not be active at the tested concentrations.2. The incubation time with the compound may be too short.3. Issues with the western blot or RT-PCR procedure.1. Test a wider range of concentrations, including higher doses.2. Optimize the pre-incubation time with the compound before LPS stimulation.3. Include positive and negative controls in your western blot and RT-PCR experiments to validate the assay.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

This protocol outlines a two-step process involving the protection of caffeic acid, followed by amide coupling and deprotection.

Step 1: Acetyl Protection of Caffeic Acid

  • Suspend caffeic acid (1 equivalent) in acetic anhydride (B1165640) (5-10 volumes).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the acetylated caffeic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling and Deprotection

  • Dissolve the acetylated caffeic acid (1 equivalent) in anhydrous THF.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of octopamine hydrochloride (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methanol (B129727) and add a catalytic amount of a base (e.g., sodium methoxide) to facilitate deprotection.

  • Stir at room temperature for 1-2 hours.

  • Neutralize the reaction with a mild acid and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol details the procedure for measuring the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.[1][2][3][4]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%. Add the compound solutions to the cells and incubate for 1 hour.

  • LPS Stimulation: After the pre-incubation, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis and preclinical evaluation of this compound. This data is for illustrative purposes and should be experimentally determined.

Experiment Parameter Condition 1 Condition 2 Condition 3
Synthesis Yield Coupling ReagentDCCEDCHATU
Yield (%)758288
NO Inhibition Concentration (µM)11050
Inhibition (%)154585
iNOS Expression Concentration (µM)11050
Relative Expression (%)906025
COX-2 Expression Concentration (µM)11050
Relative Expression (%)855530

Visualizations

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow Caffeic_Acid Caffeic Acid Protected_CA Protected Caffeic Acid (e.g., Acetylated) Caffeic_Acid->Protected_CA Protection (e.g., Acetic Anhydride) Activated_CA Activated Caffeic Acid Protected_CA->Activated_CA Activation (e.g., DCC) Coupled_Product Protected N-trans- caffeoyloctopamine Activated_CA->Coupled_Product Amide Coupling Octopamine Octopamine Octopamine->Coupled_Product Final_Product This compound Coupled_Product->Final_Product Deprotection Purification Purification (Column Chromatography) Final_Product->Purification

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway p38 p38 MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK IKK IKK NFkB_Pathway->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation NCAO This compound NCAO->MAPK_Pathway inhibits NCAO->IKK inhibits NCAO->NFkB_n inhibits translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Gene_Expression activates

Caption: Proposed mechanism of this compound in inflammatory signaling.

References

Matrix effects in LC-MS/MS analysis of N-trans-caffeoyloctopamine in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of N-trans-caffeoyloctopamine in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: The "matrix" in LC-MS/MS analysis refers to all components in a biological sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and endogenous metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis. For this compound, which contains easily ionizable phenol (B47542) and amine groups, competition for ionization with matrix components is a primary concern.

Q2: What are the common sources of matrix effects in the analysis of this compound from biological samples like plasma or urine?

A2: In biological matrices such as plasma, serum, or urine, the most common sources of interference are phospholipids (B1166683), salts, and endogenous metabolites.[2] Phospholipids from cell membranes are particularly problematic as they are often co-extracted with the analyte and can cause significant ion suppression. Salts can alter the droplet formation and evaporation process in the ion source, while endogenous metabolites can compete with this compound for ionization.

Q3: Can matrix effects lead to both suppression and enhancement of the this compound signal?

A3: Yes, while ion suppression is more commonly observed, matrix effects can also lead to ion enhancement. Both suppression and enhancement are detrimental to data quality as they result in inaccurate quantification of this compound.

Q4: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A4: A common method to quantitatively assess matrix effects is through a post-extraction spike experiment.[2] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of a neat standard solution at the same concentration. A significant difference between these two signals indicates the presence of matrix effects. A qualitative assessment can be performed using the post-column infusion technique, where a constant flow of this compound is introduced into the mass spectrometer while an extracted blank matrix sample is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.

Troubleshooting Guide

Issue 1: Poor sensitivity and inconsistent results for this compound in plasma samples.

  • Possible Cause: Significant ion suppression due to co-eluting phospholipids from the plasma matrix.

  • Troubleshooting Steps:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[1] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing phospholipids and other interferences.[3]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to simple protein precipitation.[1]

      • Protein Precipitation (PPT): While a quick method, PPT may not sufficiently remove all interfering substances, especially phospholipids.[3] If using PPT, optimization of the precipitation solvent is crucial.

    • Optimize Chromatographic Separation:

      • Adjust the LC gradient to achieve better separation between this compound and the region where phospholipids typically elute.[1]

      • Consider using a column with a different chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl phase) that may offer different selectivity for this compound and matrix components.

    • Utilize an Internal Standard:

      • The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[1] The SIL internal standard will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification.[1]

Issue 2: High variability in this compound quantification between different lots of biological matrix.

  • Possible Cause: Lot-to-lot variability in the composition of the biological matrix, leading to inconsistent matrix effects.

  • Troubleshooting Steps:

    • Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same blank biological matrix as the unknown samples.[4] This helps to normalize the matrix effects across all samples.

    • Pool Blank Matrix: If possible, pool several lots of blank matrix to create a more representative and consistent matrix for the preparation of calibrators and QCs.

    • Standard Addition: For critical samples, the method of standard additions can be used to correct for matrix effects in each individual sample.

Issue 3: Drifting retention time and peak shape for this compound.

  • Possible Cause: Buildup of matrix components on the analytical column.

  • Troubleshooting Steps:

    • Implement a Diverter Valve: Use a diverter valve to direct the early and late eluting, highly abundant matrix components to waste instead of the mass spectrometer.

    • Optimize Column Washing: Ensure a thorough column wash with a strong organic solvent at the end of each chromatographic run to remove strongly retained matrix components.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components, extending its lifetime.

Quantitative Data Summary

The following tables provide illustrative data on the impact of different sample preparation techniques on matrix effects, recovery, and overall process efficiency for the analysis of this compound. Note: These are representative values and actual results may vary.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Peak Area (Post-extraction Spike)Neat Solution Peak AreaMatrix Effect (%)
Protein Precipitation (PPT)450,0001,000,00045 (Significant Suppression)
Liquid-Liquid Extraction (LLE)750,0001,000,00075 (Moderate Suppression)
Solid-Phase Extraction (SPE)950,0001,000,00095 (Minimal Effect)

Table 2: Recovery and Process Efficiency of Different Sample Preparation Methods

Sample Preparation MethodRecovery (%)Process Efficiency (%)
Protein Precipitation (PPT)9844.1
Liquid-Liquid Extraction (LLE)8563.8
Solid-Phase Extraction (SPE)9287.4
  • Matrix Effect (%) = (Peak Area in Post-extraction Spike / Peak Area in Neat Solution) x 100

  • Recovery (%) = (Peak Area in Pre-extraction Spike / Peak Area in Post-extraction Spike) x 100

  • Process Efficiency (%) = (Peak Area in Pre-extraction Spike / Peak Area in Neat Solution) x 100

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent.

    • Set B (Post-extraction Spike): Extract a blank biological matrix sample using your established procedure. Spike this compound into the final, evaporated, and reconstituted extract.

    • Set C (Pre-extraction Spike): Spike this compound into the blank biological matrix before starting the extraction procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect, Recovery, and Process Efficiency using the formulas provided in the tables above.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects start Inconsistent/Poor Signal for This compound assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is re_evaluate Re-evaluate Assay Performance use_is->re_evaluate re_evaluate->me_present end Assay Optimized re_evaluate->end Performance Acceptable

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SPE_Protocol_Flowchart Solid-Phase Extraction (SPE) Protocol conditioning Conditioning 1. Methanol 2. Water equilibration Equilibration 2% Formic Acid in Water conditioning->equilibration loading Sample Loading Pre-treated Plasma equilibration->loading washing Washing 1. 2% Formic Acid in Water 2. Methanol loading->washing elution Elution 5% Ammonium Hydroxide in Methanol washing->elution final_step Evaporation & Reconstitution elution->final_step

Caption: A typical Solid-Phase Extraction (SPE) workflow for biological samples.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Action of N-trans-caffeoyloctopamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of N-trans-caffeoyloctopamine against other well-established natural anti-inflammatory compounds. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the underlying molecular mechanisms, this document serves as a valuable resource for validating and exploring the therapeutic potential of this compound.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and its alternatives—Resveratrol, Curcumin, and Quercetin (B1663063)—has been evaluated by their ability to inhibit key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundTarget MediatorIC50 Value (µM)Cell Line
This compound Nitric Oxide (NO)Data not available in direct comparative studiesRAW 264.7
TNF-αData not available in direct comparative studiesRAW 264.7
IL-6Data not available in direct comparative studiesRAW 264.7
Resveratrol Nitric Oxide (NO)~25-50RAW 264.7
TNF-α~20-40[1]THP-1
IL-6~20-50[1]THP-1
Curcumin Nitric Oxide (NO)~5-15RAW 264.7
TNF-α~10-25Various
IL-6~5-20Various
Quercetin Nitric Oxide (NO)~10-30[2]RAW 264.7
TNF-α~5-20[3]RAW 264.7
IL-6Data variable across studiesRAW 264.7

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a synthesis from multiple sources to provide a general comparative overview. Direct head-to-head studies are limited.

Unraveling the Molecular Mechanisms: Signaling Pathway Inhibition

The anti-inflammatory effects of this compound and the compared natural compounds are primarily attributed to their ability to modulate key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

This compound's Anti-Inflammatory Signaling Pathway

N_trans_caffeoyloctopamine_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) JNK->Genes p38->Genes ERK->Genes NTC N-trans- caffeoyloctopamine NTC->IKK inhibits NTC->JNK inhibits NFκB_n->Genes activates transcription

Caption: this compound inhibits NF-κB and JNK pathways.

Comparative Signaling Pathway of Alternatives

Alternatives_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (JNK, p38, ERK) TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) MAPK->Genes Alternatives Resveratrol Curcumin Quercetin Alternatives->IKK inhibit Alternatives->MAPK inhibit NFκB_n->Genes activates transcription

Caption: Alternatives inhibit NF-κB and MAPK pathways.

Experimental Protocols

The following protocols provide a standardized methodology for validating the anti-inflammatory effects of this compound and its alternatives in a common in vitro model.

Cell Culture and Induction of Inflammation

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture RAW 264.7 cells in DMEM with 10% FBS Seed 2. Seed cells in 96-well plates (1x10^5 cells/well) Culture->Seed Pretreat 3. Pre-treat with varying concentrations of This compound or alternatives for 1-2 hours Seed->Pretreat Stimulate 4. Stimulate with LPS (1 µg/mL) for 24 hours Pretreat->Stimulate Collect 5. Collect cell culture supernatant Stimulate->Collect Viability 7. MTT Assay for Cell Viability Stimulate->Viability NO_Assay 6a. Griess Assay for Nitric Oxide (NO) Collect->NO_Assay ELISA 6b. ELISA for TNF-α and IL-6 Collect->ELISA

Caption: Workflow for in vitro anti-inflammatory validation.

1. Cell Culture:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density of 1 x 10^5 cells per well and allowed to adhere overnight.

3. Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound or the alternative compounds.

  • The cells are pre-incubated for 1 to 2 hours.

4. Induction of Inflammation:

  • Lipopolysaccharide (LPS) from Escherichia coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.

  • The cells are then incubated for 24 hours.

Measurement of Inflammatory Mediators

1. Nitric Oxide (NO) Assay (Griess Assay):

  • After the 24-hour incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

2. TNF-α and IL-6 ELISA:

  • The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3. Cell Viability Assay (MTT Assay):

  • To ensure that the observed inhibitory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

  • After treatment, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well.

  • After 4 hours of incubation, the formazan (B1609692) crystals are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance at 570 nm is measured to determine cell viability.

Conclusion

This compound demonstrates a promising anti-inflammatory profile by targeting the NF-κB and MAPK signaling pathways, which are critical in the inflammatory cascade. While direct comparative quantitative data with established natural anti-inflammatory agents like resveratrol, curcumin, and quercetin is still emerging, the mechanistic evidence strongly supports its potential as a therapeutic agent. The provided experimental protocols offer a robust framework for further validation and head-to-head comparison of its efficacy. Continued research focusing on generating direct comparative data will be crucial in fully elucidating the therapeutic standing of this compound in the field of anti-inflammatory drug discovery.

References

A Comprehensive Comparison of the Structure-Activity Relationship of N-trans-caffeoyloctopamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of N-trans-caffeoyloctopamine and its structurally related analogs. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) within this class of compounds and to support ongoing research and drug discovery efforts.

Comparative Biological Activities: A Quantitative Overview

The biological efficacy of this compound and its analogs is significantly influenced by the nature of the aromatic acid moiety and the phenylethylamine backbone. The following tables summarize the quantitative data on their antioxidant and anti-inflammatory activities, highlighting the impact of structural modifications on their potency.

Table 1: Antioxidant Activity of this compound and Analogs

The antioxidant capacity, a key feature of these compounds, is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to determine this activity, with lower IC50 values indicating higher potency.

CompoundAmine MoietyCinnamic Acid MoietyDPPH Radical Scavenging IC50 (µM)
This compound OctopamineCaffeic AcidNot explicitly found in searches
N-trans-caffeoyltyramineTyramineCaffeic Acid26.3 ± 0.32
N-trans-feruloyloctopamineOctopamineFerulic AcidHigher than N-trans-caffeoyltyramine
N-trans-feruloyltyramineTyramineFerulic Acid33.2 ± 0.14
N-trans-p-coumaroyltyramineTyraminep-Coumaric Acid62.0 ± 0.15

Table 2: Anti-inflammatory Activity of this compound Analogs

The anti-inflammatory potential of these compounds is frequently assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. A lower IC50 value signifies greater anti-inflammatory activity.

CompoundAmine MoietyCinnamic Acid MoietyCell LineNO Production Inhibition IC50 (µM)
This compound OctopamineCaffeic AcidRAW 264.7Data not available in searches
N-cis-feruloyltyramineTyraminecis-Ferulic AcidMurine Microglial (BV-2)22
trans-N-caffeoyl phenethylamine (B48288)PhenethylamineCaffeic AcidRAW 264.72.381

Structure-Activity Relationship Insights:

  • Antioxidant Activity: The presence of a catechol group (two hydroxyl groups) on the cinnamic acid moiety, as seen in caffeic acid derivatives, is crucial for potent antioxidant activity. This is evident from the lower IC50 value of N-trans-caffeoyltyramine compared to its feruloyl and p-coumaroyl counterparts.

  • Anti-inflammatory Activity: The data suggests that the caffeoyl moiety also contributes significantly to anti-inflammatory effects. The potent activity of trans-N-caffeoyl phenethylamine highlights that modifications to the amine portion can also dramatically influence potency.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key biological assays are provided below.

2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Equipment:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compounds and positive control (e.g., Ascorbic acid, Trolox) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)

    • Spectrophotometer capable of measuring absorbance at ~517 nm

    • 96-well microplates or cuvettes

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add a specific volume of each dilution to the wells.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

2.2. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with bacterial lipopolysaccharide (LPS).

  • Reagents and Equipment:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds and a positive control (e.g., L-NMMA)

    • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

    • Spectrophotometer capable of measuring absorbance at ~540 nm

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only) and a positive control (cells with LPS).

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • To a new 96-well plate, add the supernatant and an equal volume of Griess reagent.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (B80452) (a stable product of NO) in the supernatant.

    • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known mechanisms of action.

3.1. Inhibition of the NF-κB Signaling Pathway by N-trans-feruloyltyramine

N-trans-feruloyltyramine has been shown to exhibit anti-inflammatory effects by suppressing the NF-κB signaling pathway. It achieves this by inhibiting the activation of AP-1 and the phosphorylation of JNK, which are upstream regulators of NF-κB.[1]

NF_kappaB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates TLR4->JNK AP1 AP-1 JNK->AP1 Phosphorylates JNK->AP1 IKK IKK AP1->IKK Activates AP1->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases IkB->NFkB_p65_p50 NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation NFkB_p65_p50->NFkB_p65_p50_nuc Feruloyltyramine N-trans-feruloyltyramine Feruloyltyramine->JNK Inhibits phosphorylation Feruloyltyramine->AP1 Inhibits activation Inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_p65_p50_nuc->Inflammatory_genes Induces NFkB_p65_p50_nuc->Inflammatory_genes

Caption: N-trans-feruloyltyramine inhibits the NF-κB pathway.

3.2. Activation of the HNF4α Signaling Pathway by N-trans-caffeoyltyramine

N-trans-caffeoyltyramine has been identified as a potent agonist of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a key regulator of metabolism and gut barrier function.[2][3][4]

HNF4a_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caffeoyltyramine N-trans-caffeoyltyramine HNF4a_inactive HNF4α (inactive) Caffeoyltyramine->HNF4a_inactive Binds and Activates HNF4a_active HNF4α (active) HNF4a_inactive->HNF4a_active Target_Genes Target Gene Expression (e.g., genes for gut barrier function, fatty acid oxidation) HNF4a_active->Target_Genes Promotes Transcription

Caption: N-trans-caffeoyltyramine activates the HNF4α signaling pathway.

General Synthesis Protocol

The synthesis of this compound and its analogs typically involves the coupling of a substituted cinnamic acid with a phenylethylamine derivative. A general procedure is outlined below.

Workflow for the Synthesis of N-trans-caffeoyl-phenylethylamine Analogs

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Purification and Product Cinnamic_Acid Substituted Cinnamic Acid (e.g., Caffeic, Ferulic) Activation Carboxylic Acid Activation (e.g., with DCC/HOBt or similar coupling agents) Cinnamic_Acid->Activation Amine Phenylethylamine Derivative (e.g., Octopamine, Tyramine) Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Final_Product N-trans-caffeoyl-phenylethylamine Analog Purification->Final_Product

Caption: General workflow for synthesizing N-trans-caffeoyl-phenylethylamine analogs.

Experimental Procedure (General Example):

  • Activation of the Carboxylic Acid: The substituted cinnamic acid (1 equivalent) is dissolved in an appropriate aprotic solvent (e.g., DMF or CH2Cl2). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt, 1.1 eq.) are added, and the mixture is stirred at 0°C for 1-2 hours.

  • Amide Coupling: The phenylethylamine derivative (1 eq.) is added to the reaction mixture, and it is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield the pure N-trans-caffeoyl-phenylethylamine analog.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

This guide provides a foundational understanding of the structure-activity relationships of this compound and its analogs. The presented data and protocols are intended to serve as a valuable resource for the scientific community to inspire and facilitate further research in this promising area of medicinal chemistry.

References

A Comparative Guide to the Neuroprotective Effects of N-trans-caffeoyloctopamine and Other Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of N-trans-caffeoyloctopamine against other well-established phenolic compounds. The objective is to offer a clear, data-driven comparison to aid in the evaluation and consideration of these compounds for neuroprotective therapeutic strategies. The information presented is collated from preclinical studies, with a focus on quantitative data from in vitro experiments on PC12 cells, a common model for neuronal studies.

Overview of Neuroprotective Mechanisms

Phenolic compounds exert their neuroprotective effects through a variety of mechanisms, primarily centered around their antioxidant and anti-inflammatory properties.[1][2][3] These compounds can directly scavenge reactive oxygen species (ROS), modulate endogenous antioxidant enzyme activity, and influence signaling pathways involved in cell survival and death, such as the NF-κB and MAPK pathways.[1] this compound, a phenolic amide, has demonstrated significant potential in protecting neuronal cells from oxidative stress-induced damage.[4] This guide will compare its efficacy with other prominent phenols: resveratrol (B1683913), quercetin, curcumin, and caffeic acid.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various experimental studies, providing a comparative overview of the efficacy of this compound and other selected phenols in protecting PC12 cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Table 1: Effect on PC12 Cell Viability after H₂O₂-Induced Oxidative Stress

CompoundConcentrationH₂O₂ Concentration% Increase in Cell Viability (compared to H₂O₂ treated)Reference
This compound 5 - 40 µMNot specifiedSignificant increase
Resveratrol 10 µMNot specifiedAttenuated cytotoxicity[5]
Quercetin 10 µM500 µM~20%[1]
20 µM500 µM~30%[1]
40 µM500 µM~45%[1]
Curcumin 5 µM150 µM~14.7%[6]
10 µM150 µM~26.5%[6]
Caffeic Acid 10 µMNot specifiedAttenuated oxidative DNA damage and cytotoxicity[7]

Table 2: Modulation of Antioxidant Enzyme Activity and Oxidative Stress Markers in H₂O₂-Treated PC12 Cells

CompoundConcentrationParameterEffectReference
This compound 5 - 40 µMCatalase (CAT)Significant increase[4]
Superoxide (B77818) Dismutase (SOD)Significant increase[4]
Glutathione (B108866) (GSH)Significant increase[4]
Malondialdehyde (MDA)Reduction[4]
Quercetin 10 - 40 µMSODDose-dependent increase[1]
GSHDose-dependent increase[1]
MDADose-dependent decrease[1]
Curcumin 10 µg/mLSODIncrease to 88.2% of control[8]
CATIncrease to 93.3% of control[8]
GSHIncrease[8]
Caffeic Acid 10 - 100 µMGSHAugmentation[7]
ROSEffective scavenging[7]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of these phenolic compounds are mediated through complex signaling pathways. A simplified representation of the general mechanism is provided below.

Neuroprotection_Pathway cluster_stress Oxidative Stress cluster_phenols Phenolic Compounds cluster_cellular_effects Cellular Effects H2O2 H₂O₂ ROS ↓ ROS Production H2O2->ROS induces NTC This compound NTC->ROS inhibit AOX ↑ Antioxidant Enzymes (SOD, CAT, GSH) NTC->AOX upregulate MMP ↑ Mitochondrial Membrane Potential NTC->MMP restores Apoptosis ↓ Apoptosis NTC->Apoptosis inhibit Res Resveratrol Res->ROS inhibit Res->AOX upregulate Res->MMP restores Res->Apoptosis inhibit Que Quercetin Que->ROS inhibit Que->AOX upregulate Que->MMP restores Que->Apoptosis inhibit Cur Curcumin Cur->ROS inhibit Cur->AOX upregulate Cur->MMP restores Cur->Apoptosis inhibit CA Caffeic Acid CA->ROS inhibit CA->AOX upregulate CA->MMP restores CA->Apoptosis inhibit ROS->MMP decreases MMP->Apoptosis triggers Viability ↑ Cell Viability Apoptosis->Viability decreases

Caption: General signaling pathway of neuroprotection by phenolic compounds.

The general workflow for assessing the neuroprotective effects of these compounds in vitro is outlined below.

Experimental_Workflow start Start culture Culture PC12 Cells start->culture pretreat Pre-treat with Phenolic Compound culture->pretreat induce Induce Oxidative Stress (e.g., with H₂O₂) pretreat->induce assess Assess Neuroprotective Effects induce->assess viability Cell Viability Assay (MTT) assess->viability ros ROS Measurement (DCFH-DA) assess->ros aox Antioxidant Enzyme Activity Assays assess->aox mmp Mitochondrial Membrane Potential Assay (JC-1) assess->mmp end End viability->end ros->end aox->end mmp->end

Caption: Experimental workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: PC12 (rat pheochromocytoma) cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well plates for viability assays). After 24 hours, the medium is replaced with a serum-free medium containing the desired concentration of the phenolic compound for a pre-incubation period (typically 1-2 hours). Subsequently, H₂O₂ is added to induce oxidative stress, and the cells are incubated for a further specified period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure:

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • After treatment, cells are washed with PBS and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • The cells are then washed again with PBS to remove the excess probe.

    • The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[9][10]

Measurement of Antioxidant Enzyme Activity
  • Principle: The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) level are measured using commercially available assay kits. These kits typically involve colorimetric or fluorometric reactions that are specific to the activity of each enzyme.

  • Procedure:

    • After treatment, cells are harvested and lysed to obtain the cell extract.

    • The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

    • The activity of each enzyme is then measured according to the manufacturer's instructions for the specific assay kit.

    • Enzyme activities are typically normalized to the protein concentration and expressed as units per milligram of protein.

Mitochondrial Membrane Potential (MMP) Assay
  • Principle: The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Procedure:

    • After treatment, cells are incubated with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

    • The cells are then washed with PBS.

    • The fluorescence is measured using a fluorescence microscope or a fluorescence plate reader. The green fluorescence is measured at an excitation/emission of ~485/530 nm, and the red fluorescence is measured at an excitation/emission of ~540/590 nm.

    • The ratio of red to green fluorescence is calculated to determine the change in MMP.[11]

Conclusion

This compound demonstrates significant neuroprotective properties, comparable to other well-studied phenols like resveratrol, quercetin, and curcumin. Its ability to enhance the endogenous antioxidant defense system and mitigate oxidative stress-induced cell death positions it as a promising candidate for further investigation in the context of neurodegenerative diseases. The quantitative data presented in this guide, while derived from in vitro studies, provides a valuable baseline for comparative analysis. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

In Vivo Therapeutic Validation of N-trans-caffeoyloctopamine: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific in vivo studies validating the therapeutic effects of N-trans-caffeoyloctopamine. To provide a relevant comparative guide for researchers, this document will focus on the closely related and structurally similar compound, N-trans-caffeoyltyramine (NCT) . The experimental data and methodologies presented for NCT serve as a robust framework for the potential future in vivo validation of this compound.

Introduction to this compound and its Analogue, NCT

This compound belongs to the family of hydroxycinnamic acid amides, which are noted for their diverse biological activities. While its specific in vivo therapeutic profile is yet to be established, its structural analogue, N-trans-caffeoyltyramine (NCT), has been investigated for its metabolic and safety profiles in animal models. NCT has been identified as a potent agonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator of hepatic gene expression involved in lipid and glucose metabolism. This guide will compare the in vivo performance of NCT in preclinical models, offering a blueprint for assessing this compound.

Comparative In Vivo Performance of N-trans-caffeoyltyramine (NCT)

The following table summarizes key quantitative data from preclinical in vivo studies of NCT. This data provides a benchmark for efficacy and safety that would be critical in the evaluation of this compound.

Study Type Animal Model Compound/Alternative Dosage Duration Key Quantitative Outcomes Reference
Efficacy (Metabolic) C57BL/6J Diet-Induced Obese (DIO) Male MiceN-trans-caffeoyltyramine (NCT) vs. High-Fat Diet (HFD) ControlNCT mixed with HFD10 weeks- Body Weight: ~10g less than HFD control group (35-40% difference). - Liver Inflammation Markers (mRNA): Decreased levels of IL-6 and TNFα. - Mitochondrial Biogenesis Marker (protein): Increased PPARGC1A protein and mRNA levels in the liver.
Safety (Toxicology) Sprague-Dawley RatsN-trans-caffeoyltyramine (NCT) vs. ControlUp to 1983 mg/kg body weight/day (females) and 1427 mg/kg body weight/day (males)90 days- No-Observed-Adverse-Effect Level (NOAEL): 1983 mg/kg/day in females and 1427 mg/kg/day in males. - No adverse effects reported at the highest dose tested.[1]

Detailed Experimental Protocols

Efficacy Study in a Diet-Induced Obesity Mouse Model

This protocol is based on studies evaluating the effect of NCT on metabolic parameters.

  • Animal Model: Twelve-week-old C57BL/6J male mice are rendered obese by feeding a high-fat diet (HFD; 60 kcal% fat).

  • Acclimatization: Animals are acclimatized for a minimum of one week prior to the commencement of the study.

  • Grouping and Treatment:

    • Control Group: Mice continue on the HFD.

    • Treatment Group: Mice are fed an HFD mixed with N-trans-caffeoyltyramine.

  • Administration: The compound is administered orally as part of the diet for a period of 10 weeks.

  • Monitoring: Body weight and food consumption are monitored regularly. Physical activity and other behavioral changes are also observed.

  • Endpoint Analysis: At the end of the 10-week period, animals are euthanized. Blood samples are collected for analysis of metabolic markers (e.g., Alanine aminotransferase - ALT). Liver tissue is harvested for:

    • RNA sequencing: To determine changes in gene expression (e.g., Ppargc1a, Il-6, Tnfα).

    • Western Blotting: To quantify protein levels of key targets (e.g., PPARGC1A).

    • Histopathology: To assess liver morphology and steatosis.

    • Mitochondrial function assays.

90-Day Oral Toxicity Study in Rats

This protocol is a standard design for subchronic toxicity assessment, as described for NCT.[1]

  • Animal Model: Young adult Sprague-Dawley rats are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions before the study begins.

  • Grouping and Dosing: Animals are divided into multiple groups (e.g., control, low-dose, mid-dose, high-dose), with an equal number of males and females in each. The test compound is administered orally via the diet or gavage daily for 90 days.

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity or mortality. Body weight and food/water consumption are recorded weekly.

  • Pathology:

    • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples are also collected for urinalysis.

    • Gross Necropsy: All animals (including any that die prematurely) undergo a full necropsy. The appearance of all organs and tissues is examined.

    • Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are examined microscopically. Any target organs identified are also examined in the lower-dose groups.

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no significant treatment-related adverse effects are observed.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for NCT

NCT is a known agonist of HNF4α, which in turn influences mitochondrial biogenesis and inflammatory pathways. The following diagram illustrates this proposed mechanism of action.

NCT_Signaling_Pathway NCT N-trans-caffeoyltyramine (NCT) HNF4a HNF4α (Agonism) NCT->HNF4a PPARGC1A PPARGC1A Pathway (Upregulation) HNF4a->PPARGC1A Inflammation Inflammatory Cytokines (e.g., IL-6, TNFα) (Downregulation) HNF4a->Inflammation Mito Mitochondrial Biogenesis & Fatty Acid Oxidation (Increase) PPARGC1A->Mito Metabolic Improved Metabolic Health (Weight control, Reduced Steatosis) Mito->Metabolic Inflammation->Metabolic

Caption: Proposed HNF4α-mediated signaling pathway of NCT.

General Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the preclinical in vivo validation of a novel therapeutic compound like this compound.

In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Validation A Compound Synthesis & Characterization B Acute Toxicity & Dose-Range Finding A->B C Selection of Animal Model (e.g., Disease Model) B->C D Efficacy/Pharmacodynamic Studies C->D E Pharmacokinetic (PK) Studies (ADME) D->E F Subchronic Toxicity (e.g., 90-day study) D->F G Data Analysis & Go/No-Go Decision E->G F->G

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-trans-caffeoyloctopamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N-trans-caffeoyloctopamine, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of various analytical techniques, summarizing their performance based on established principles and data from analogous compounds. Detailed methodologies are presented to facilitate the replication and cross-validation of these methods in laboratory settings.

This compound is a naturally occurring bioactive compound with potential therapeutic applications. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of natural products, and elucidation of its physiological roles. The primary analytical methods employed for the determination of this compound and related compounds are based on liquid chromatography coupled with various detection techniques.

Comparative Analysis of Analytical Methods

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detectors are the most prevalent techniques for the analysis of phenolic compounds like this compound.[1] These methods offer a range of sensitivity and selectivity, essential for analysis in complex matrices such as biological fluids and plant extracts.

The following table summarizes the key parameters and expected performance characteristics of different LC-based methods for the quantification of this compound. This data, extrapolated from methods for similar analytes, provides a basis for method selection and cross-validation.

MethodDetectorTypical Linearity RangeLimit of Quantification (LOQ)Precision (%RSD)Accuracy (%Bias)ThroughputSelectivity
HPLC-UV UV/DAD0.1 - 100 µg/mL~0.1 µg/mL< 15%± 15%ModerateModerate
LC-MS/MS Triple Quadrupole (QqQ)1 - 1000 ng/mL~1 ng/mL< 15%± 15%HighHigh
UHPLC-QTOF-MS Quadrupole Time-of-Flight (QTOF)1 - 1000 ng/mL~1 ng/mL< 15%± 15%HighVery High

Experimental Protocols

To facilitate the implementation and cross-validation of these analytical methods, detailed experimental protocols are provided below.

Method 1: HPLC-UV for Quantification in Plant Extracts

This method is suitable for the quantification of this compound in plant extracts where concentrations are relatively high.

  • Chromatographic System: A standard HPLC system with a UV/Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution: A linear gradient from 10% to 90% Eluent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 320 nm.

  • Sample Preparation:

    • Perform a solid-liquid extraction of the plant material with methanol.

    • Evaporate the solvent and redissolve the residue in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: LC-MS/MS for Quantification in Biological Matrices

This highly sensitive and selective method is ideal for determining low concentrations of this compound in biological samples like plasma or urine.

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Eluent A: Water with 0.1% formic acid.

    • Eluent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A rapid gradient from 5% to 95% Eluent B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.

  • Sample Preparation:

    • Perform a protein precipitation of the plasma sample with three volumes of cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition for injection.

Method Validation Workflow

The validation of bioanalytical methods is essential to ensure reliable results. A typical workflow for method validation is illustrated below.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Method Optimization Selectivity Selectivity Dev->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ Limit of Quantification Precision->LOQ Stability Stability LOQ->Stability Analysis Routine Sample Analysis Stability->Analysis Method Validated Hypothetical Signaling Pathway NTC This compound Receptor GPCR NTC->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., Anti-inflammatory) CREB->Gene Regulates

References

A Comparative Bioactivity Analysis: N-trans- vs. N-cis-caffeoyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the existing literature reveals a significant data gap in the bioactivity of N-cis-caffeoyloctopamine, precluding a direct comparative analysis with its trans-isomer at this time. Scientific research has predominantly focused on the biological activities of N-trans-caffeoyloctopamine and its close structural analog, N-trans-caffeoyltyramine. This guide, therefore, provides a comprehensive overview of the known bioactivities of the N-trans isomer, supported by available experimental data, and discusses the potential implications of stereoisomerism in this class of compounds.

The Significance of Cis-Trans Isomerism in Bioactivity

Geometric isomerism, specifically the cis-trans configuration at a carbon-carbon double bond, plays a pivotal role in the biological activity of many compounds. This structural difference can significantly alter the molecule's shape, polarity, and ability to interact with biological targets such as enzymes and receptors. For instance, the trans-isomer of resveratrol, a well-known phenolic compound, is generally found to be more biologically active and stable than its cis-counterpart.[1][2] Similarly, the potent anti-cancer agent combretastatin (B1194345) A-4's activity is attributed to its cis-configuration, which allows it to bind effectively to tubulin, whereas the trans-isomer is significantly less active.[3][4] These examples underscore the critical importance of stereochemistry in drug discovery and development, suggesting that N-cis-caffeoyloctopamine, if isolated or synthesized, could exhibit markedly different biological properties from the trans-isomer.

Bioactivity Profile of this compound and its Analogs

Due to the limited specific data on this compound, this section also includes data from its closely related and more extensively studied analog, N-trans-caffeoyltyramine. These compounds share the same caffeoyl moiety and a similar phenethylamine-derived structure, making N-trans-caffeoyltyramine a reasonable surrogate for understanding the potential bioactivities of this compound.

Antioxidant Activity

N-trans-caffeoyltyramine has demonstrated significant antioxidant and free radical scavenging properties, largely attributed to the catechol group in its structure which can donate hydrogen atoms to neutralize free radicals.[5]

Compound Assay IC50 Value Reference
N-trans-caffeoyltyramineDPPH Radical ScavengingComparable to quercetin[5]
N-trans-caffeoyltyramineCytotoxicity in SH-SY5Y cells59 µM[6]
Anti-inflammatory Activity

The anti-inflammatory effects of N-trans-caffeoyltyramine have been documented, with studies showing its ability to modulate key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

Compound Cell Line Effect Signaling Pathway Implicated Reference
N-trans-caffeoyltyramineRAW 264.7 MacrophagesInhibition of pro-inflammatory mediators (TNF-α, IL-6)JNK, NF-κB[5][7]
N-trans-caffeoyltyramineRAW 264.7 MacrophagesSuppression of COX-2 and PGE2 expressionJNK[7]
Other Reported Bioactivities

Recent research has identified N-trans-caffeoyltyramine as a potent agonist of hepatocyte nuclear factor 4α (HNF4α), a nuclear transcription factor. This activity is linked to potential benefits in metabolic health, including weight management and the reversal of hepatic steatosis.[8][9] It has also been shown to improve gut barrier function.[10][11]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the bioactivities discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.[12]

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark due to its light sensitivity.[12]

  • Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent to create a series of dilutions. A positive control, such as ascorbic acid or quercetin, is also prepared.[12]

  • Reaction: A specific volume of each sample dilution is mixed with an equal volume of the DPPH working solution in a 96-well plate or cuvettes.[12]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[12]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity of the compound.[13]

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[12]

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.[14]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium and seeded in 96-well plates at a specific density (e.g., 1.5 x 10^5 cells/well).[14][15]

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a period of time (e.g., 2 hours).[15]

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production, and incubated for a further period (e.g., 18-24 hours).[14][15]

  • Nitrite (B80452) Measurement: The amount of nitric oxide produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14] This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm after a short incubation.[14]

  • Calculation: A standard curve using sodium nitrite is used to quantify the nitrite concentration. The inhibitory effect of the compound on NO production is then calculated, and the IC50 value can be determined.[14]

Visualizing Molecular Pathways and Workflows

Anti-inflammatory Signaling Pathway cluster_JNK JNK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK4_7 MKK4/7 TAK1->MKK4_7 IKK IKK Complex TAK1->IKK JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB NFkB->Nucleus NTC N-trans-caffeoyltyramine NTC->JNK Inhibition NTC->NFkB Inhibition ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Transcription

Caption: Anti-inflammatory signaling cascade inhibited by N-trans-caffeoyltyramine.

Bioactivity Screening Workflow start Start compound Test Compound (N-trans/cis-caffeoyloctopamine) start->compound antioxidant_assay Antioxidant Activity Assays (e.g., DPPH, ABTS) compound->antioxidant_assay antiinflammatory_assay Anti-inflammatory Activity Assays (e.g., NO inhibition in RAW 264.7) compound->antiinflammatory_assay data_analysis Data Analysis (IC50 Calculation) antioxidant_assay->data_analysis antiinflammatory_assay->data_analysis pathway_study Mechanism of Action Studies (Western Blot, qPCR) data_analysis->pathway_study If active conclusion Conclusion on Bioactivity data_analysis->conclusion If inactive pathway_study->conclusion

Caption: General workflow for screening the bioactivity of test compounds.

Conclusion

While a direct comparison of N-trans- and N-cis-caffeoyloctopamine is not currently possible due to a lack of data on the cis-isomer, the available evidence for the trans-isomer and its analogs suggests a promising profile of antioxidant and anti-inflammatory activities. Future research should prioritize the synthesis or isolation and subsequent biological evaluation of N-cis-caffeoyloctopamine to fully elucidate the structure-activity relationship within this pair of geometric isomers. Such studies are essential for a comprehensive understanding and potential therapeutic application of this class of natural compounds.

References

Benchmarking N-trans-caffeoyloctopamine's Antioxidant Potential Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel and effective antioxidant compounds, researchers and drug development professionals require robust comparative data to make informed decisions. This guide provides a comprehensive benchmark of N-trans-caffeoyloctopamine's antioxidant activity against established standards. Due to the limited direct quantitative data on this compound, this comparison utilizes data from its close structural analog, N-trans-caffeoyldopamine, to provide valuable insights into its potential efficacy.

The following sections present a summary of quantitative antioxidant data, detailed experimental protocols for key assays, and visualizations of antioxidant mechanisms and experimental workflows to aid researchers in their evaluation.

Comparative Antioxidant Activity

The antioxidant capacity of N-trans-caffeoyldopamine, as a proxy for this compound, has been evaluated using common in vitro assays and compared against widely recognized antioxidant standards such as Trolox and Ascorbic Acid. The data is summarized in the table below.

Antioxidant AssayN-trans-caffeoyldopamineTroloxAscorbic Acid
DPPH Radical Scavenging Activity (IC50) 5.95 µM~15 µM~14 µM
ABTS Radical Cation Scavenging Activity (IC50) 0.24 µM~4.1 µM~5.7 µM
Ferric Reducing Antioxidant Power (FRAP) 822.45 µmol AAE/mmol--

Note: Lower IC50 values indicate higher antioxidant activity. FRAP value for N-trans-caffeoyldopamine is expressed as Ascorbic Acid Equivalents (AAE).

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of concentrations for the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid) in a suitable solvent.

  • Assay Procedure:

    • Add 100 µL of the test compound or standard solution to a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank sample containing only the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations for the test compound and standards.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard solution to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of concentrations for the test compound and a standard (e.g., FeSO₄ or Ascorbic Acid).

  • Assay Procedure:

    • Add 20 µL of the test compound or standard solution to a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance of the standards against their concentrations.

    • The antioxidant capacity of the sample is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents or Ascorbic Acid Equivalents (AAE).

Visualizing Antioxidant Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key antioxidant signaling pathway and a typical experimental workflow.

Antioxidant_Mechanism cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: The Nrf2-ARE signaling pathway for cellular antioxidant response.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis Prep_DPPH Prepare DPPH Solution Mix Mix Sample/Standard with DPPH Solution Prep_DPPH->Mix Prep_Sample Prepare Sample and Standard Dilutions Prep_Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read_Abs Measure Absorbance at 517 nm Incubate->Read_Abs Calculate Calculate % Inhibition and IC50 Value Read_Abs->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

A Comparative Analysis of N-trans-caffeoyloctopamine and Existing Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-inflammatory Efficacy

This guide provides a detailed comparison of the anti-inflammatory properties of N-trans-caffeoyloctopamine, a naturally occurring phenolic compound, with established non-steroidal anti-inflammatory drugs (NSAIDs), including the non-selective COX inhibitors Ibuprofen and Diclofenac, and the selective COX-2 inhibitor Celecoxib. This analysis is based on available experimental data to assist in the evaluation of its therapeutic potential.

Executive Summary

This compound, often referred to as N-trans-caffeoyltyramine in scientific literature, demonstrates notable anti-inflammatory effects through the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). While direct, head-to-head quantitative comparisons with common NSAIDs are limited in publicly available research, this guide synthesizes existing data to provide a comparative overview of their efficacy and mechanisms of action.

Quantitative Comparison of Anti-inflammatory Activity

To provide a standardized comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for the inhibition of key inflammatory mediators. It is important to note that the experimental conditions under which these values were obtained may vary between studies, which can influence the results.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)IC50 (µg/mL)
This compound Data Not AvailableData Not Available
Ibuprofen >400 µM (at 200 and 400 µM, a decrease in NO level was observed, but a specific IC50 was not provided in the cited source)>82.5 µg/mL
Diclofenac ~159 µM47.12 ± 4.85 µg/mL[1]

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity

CompoundIC50
This compound Data Not Available
Celecoxib 40 nM[2]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound and the compared NSAIDs are primarily mediated through their interference with distinct signaling pathways involved in the inflammatory response.

This compound

This compound exerts its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the production of inflammatory mediators. This compound intervenes in this cascade, reducing the inflammatory response.

N-trans-caffeoyloctopamine_MOA LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to MAPK->Nucleus activates transcription factors in Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Mediators gene expression N_trans_caffeoyloctopamine This compound N_trans_caffeoyloctopamine->IKK inhibits N_trans_caffeoyloctopamine->MAPK inhibits

Caption: this compound inhibits NF-κB and MAPK pathways.

Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

NSAIDs, such as Ibuprofen and Diclofenac, primarily function by inhibiting the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Celecoxib is a selective inhibitor of COX-2, the isoform predominantly induced during inflammation.

NSAIDs_MOA Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain COX2->Inflammation_Pain Ibuprofen_Diclofenac Ibuprofen, Diclofenac (Non-selective) Ibuprofen_Diclofenac->COX1 inhibit Ibuprofen_Diclofenac->COX2 inhibit Celecoxib Celecoxib (Selective) Celecoxib->COX2 inhibits

Caption: NSAIDs inhibit COX enzymes to reduce inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory compounds.

In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Ibuprofen, Diclofenac).

  • After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) from E. coli (typically at 1 µg/mL) to induce an inflammatory response. A control group without LPS and a vehicle control group (LPS-stimulated cells with the solvent used for the test compound) are included.

3. Measurement of Nitric Oxide Production (Griess Assay):

  • After 24 hours of incubation with LPS, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

  • The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.

4. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from a dose-response curve.

NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound (various concentrations) Incubate_24h->Add_Compound Incubate_1h Incubate 1-2h Add_Compound->Incubate_1h Add_LPS Add LPS (1 µg/mL) Incubate_1h->Add_LPS Incubate_24h_2 Incubate 24h Add_LPS->Incubate_24h_2 Collect_Supernatant Collect supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for Nitric Oxide Inhibition Assay.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of COX-2.

1. Enzyme and Substrate Preparation:

  • Recombinant human or ovine COX-2 enzyme is used.

  • Arachidonic acid is used as the substrate.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer.

  • The reaction is initiated by the addition of arachidonic acid.

  • The mixture is incubated at 37°C for a specific time (e.g., 10-20 minutes).

3. Detection of Prostaglandin Production:

  • The product of the COX-2 reaction, Prostaglandin H2 (PGH2), is unstable and is typically converted to a more stable product for quantification.

  • This can be done by reducing PGH2 to Prostaglandin F2α (PGF2α) using stannous chloride.

  • The amount of PGF2α produced is then measured using an Enzyme Immunoassay (EIA).

4. Data Analysis:

  • The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

COX2_Inhibition_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix: COX-2 enzyme, heme, test compound Start->Prepare_Reaction_Mix Initiate_Reaction Initiate reaction with Arachidonic Acid Prepare_Reaction_Mix->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Stop_Reaction Stop reaction and reduce PGH2 to PGF2α Incubate_37C->Stop_Reaction Quantify_PGF2a Quantify PGF2α using EIA Stop_Reaction->Quantify_PGF2a Calculate_IC50 Calculate IC50 Quantify_PGF2a->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for COX-2 Inhibition Assay.

Conclusion

This compound presents a promising profile as an anti-inflammatory agent, acting through the inhibition of the NF-κB and MAPK signaling pathways. While the currently available data does not permit a direct quantitative comparison of its potency against leading NSAIDs like Ibuprofen, Diclofenac, and Celecoxib, its distinct mechanism of action suggests it may offer a valuable alternative or complementary therapeutic strategy. Further research involving head-to-head comparative studies with standardized assays is warranted to fully elucidate its relative efficacy and potential clinical applications in the management of inflammatory conditions.

References

Safety Operating Guide

Proper Disposal of N-trans-caffeoyloctopamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of N-trans-caffeoyloctopamine, ensuring the safety of laboratory personnel and the protection of the environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. Based on data for the structurally similar compound N-trans-Caffeoyltyramine, which is classified as very toxic to aquatic life with long-lasting effects, this compound should be managed as a hazardous chemical waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Classification:

    • Treat all this compound waste (including pure compound, solutions, and contaminated materials) as hazardous chemical waste.

    • Based on the general characteristics of chemical waste, it may be classified based on ignitability, corrosivity, reactivity, or toxicity. While specific data for this compound is unavailable, its potential aquatic toxicity warrants its classification as toxic hazardous waste.

  • Waste Segregation:

    • Proper segregation of chemical waste is crucial to prevent dangerous reactions.

    • Do not mix this compound waste with incompatible materials. For instance, keep it separate from strong acids, bases, and oxidizing agents.

    • Collect aqueous waste separately from halogenated and non-halogenated solvent waste.

  • Container Selection and Labeling:

    • Use only appropriate, chemically compatible containers for waste storage. Plastic containers are often preferred. The original container, if in good condition, is an ideal choice.

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof lid.

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label should include:

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste.

      • The date when the waste was first added to the container.

      • Appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Waste Accumulation and Storage:

    • Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.

    • The SAA must be inspected weekly for any signs of leakage.

    • Keep waste containers closed at all times, except when adding waste.

    • There are limits on the amount of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons).

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for the maximum allowed time (often up to 12 months, provided accumulation limits are not exceeded), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved protocol from your EH&S office.

Quantitative Data on Hazardous Waste Characteristics

The following table summarizes the general characteristics used to classify hazardous waste, which should be considered when handling and disposing of any laboratory chemical, including this compound.

CharacteristicDescriptionExamples
Ignitability Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, oxidizing materials, or ignitable compressed gases.Ethanol, acetone, sodium nitrate.
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.Hydrochloric acid, sodium hydroxide.
Reactivity Materials that react violently with water, are unstable, or can generate toxic gases.Sodium metal, potassium cyanide, picric acid.
Toxicity Wastes that are harmful or fatal when ingested or absorbed. This is often determined by the Toxicity Characteristic Leaching Procedure (TCLP).Heavy metals (e.g., mercury, lead), certain organic compounds.
Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of neutralization for acidic or basic waste streams is a common laboratory procedure. However, this should only be performed by trained personnel following a validated and approved protocol.

General Protocol for Neutralization of Acidic/Basic Waste (for illustrative purposes only - DO NOT attempt without institutional approval):

  • Dilution: Slowly add the acidic or basic waste to a large volume of cold water (an ice bath is recommended to control heat generation) to dilute it to approximately a 5% concentration.

  • Neutralization: While stirring, slowly add a neutralizing agent. For acidic waste, use a solution of sodium carbonate (soda ash) or sodium hydroxide. For basic waste, use a dilute acid like hydrochloric acid.

  • pH Monitoring: Continuously monitor the pH of the solution. The target pH is typically between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Once neutralized, the solution may be eligible for drain disposal, but only with explicit permission from your institution's EH&S department and in compliance with local wastewater regulations.

Visual Guidance

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A Start: Generation of This compound Waste B Is the waste in a liquid or solid form? A->B C Solid Waste: Pure compound, contaminated labware (e.g., weigh boats, gloves) B->C Solid D Liquid Waste: Solutions containing This compound B->D Liquid E Segregate from incompatible chemicals C->E D->E F Place in a designated, properly labeled Hazardous Waste container E->F G Store in Satellite Accumulation Area (SAA) F->G H Is the container full or approaching the storage time limit? G->H I Continue to collect waste in the SAA H->I No J Contact Environmental Health & Safety (EH&S) for pickup H->J Yes I->G K End: Waste is properly disposed of by authorized personnel J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-trans-caffeoyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-trans-caffeoyloctopamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. The following procedures are based on guidelines for handling chemicals with unknown toxicity and data from the structurally similar compound, N-trans-caffeoyltyramine, which is known to be very toxic to aquatic life with long-lasting effects.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. Potential risks include skin, eye, and respiratory irritation. A thorough risk assessment should be conducted before beginning any work.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySolid (Powder) FormLiquid (Solution) Form
Eye Protection Chemical safety goggles or a full-face shield.Chemical safety goggles.
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended.Nitrile or neoprene gloves.
Body Protection A disposable, fluid-resistant gown with long sleeves or a dedicated lab coat.A laboratory coat.
Respiratory Protection An N95 or higher-rated respirator is advised, especially when handling the powder outside of a containment device.Generally not required if handled in a well-ventilated area or fume hood.

Operational Plan: Safe Handling Protocols

Adherence to a strict, step-by-step operational plan is vital to ensure the safety of all personnel and the integrity of the experiment.

Experimental Protocol: Safe Handling of this compound

Step 1: Preparation

  • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Cover the work surface with absorbent bench paper to contain any potential spills.

  • Assemble all necessary equipment and reagents before commencing work.

Step 2: Weighing and Aliquoting (Solid Form)

  • All manipulations of powdered this compound must be performed within a certified chemical fume hood or a containment ventilated enclosure to prevent aerosolization.

  • Use a spatula for handling the powder to minimize dust generation.

  • Keep the container tightly closed when not in use.

Step 3: Dissolving the Compound

  • Slowly add the solvent to the powder to prevent splashing.

  • If required, use a vortex mixer or sonicator to facilitate dissolution, ensuring the container is securely capped.

Step 4: Post-Handling and Cleanup

  • Decontaminate the work area and any equipment used. Wet cleaning methods are preferable to dry sweeping to avoid creating dust.

  • Properly remove and dispose of gloves and any other contaminated PPE as hazardous waste.

  • Thoroughly wash hands with soap and water after completing the work.

Disposal Plan

Improper disposal of chemical waste can lead to environmental contamination and potential harm to aquatic ecosystems.[1]

  • Unused Compound: The unused this compound must be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including PPE (gloves, gowns), plastic labware, and absorbent paper, must be disposed of as hazardous waste in a designated, labeled container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain, as it may be toxic to aquatic life.[1]

  • Waste Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1]

Mandatory Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE AreaPrep Prepare Fume Hood Prep->AreaPrep Gather Assemble Equipment AreaPrep->Gather Weigh Weigh Powder Gather->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Clean Decontaminate Work Area Dissolve->Clean Waste Dispose of Waste Clean->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Doff->Wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.